Trimethobenzamide D6
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28N2O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)/i1D3,2D3 |
InChI Key |
FEZBIKUBAYAZIU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed methodology for the synthesis and characterization of Trimethobenzamide D6. As of the date of this publication, specific literature detailing the synthesis and providing characterization data for this compound is not publicly available. The following protocols are therefore based on established synthetic routes for the non-deuterated analogue and general principles of deuterium labeling and analytical chemistry.
Introduction
Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1] It functions as a dopamine D2 receptor antagonist, primarily exerting its effects on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1] The synthesis of isotopically labeled compounds, such as this compound, is of significant interest in pharmaceutical research. Deuterated analogues are invaluable as internal standards for quantitative bioanalytical assays using mass spectrometry, and they can also be investigated as potentially improved therapeutic agents due to the kinetic isotope effect, which can alter drug metabolism.[2]
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound, where the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Trimethobenzamide.[1] The key modification involves the introduction of two trideuteromethyl (-CD₃) groups. A plausible synthetic route is outlined below, starting from a commercially available precursor and utilizing a deuterated methylating agent.
2.1. Synthetic Pathway
The proposed synthesis involves a multi-step process, beginning with the protection of p-hydroxybenzaldehyde, followed by etherification, reductive amination, deuteromethylation, deprotection, and final acylation.
2.2. Experimental Protocol
Step 1: Protection of p-Hydroxybenzaldehyde
-
To a solution of p-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a protecting group such as benzyl bromide in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 4-(benzyloxy)benzaldehyde.
Step 2: Reductive Amination
-
Dissolve 4-(benzyloxy)benzaldehyde in a suitable solvent like methanol.
-
Add a solution of ammonia in methanol and a reducing agent such as sodium borohydride.
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent. The crude product, (4-(benzyloxy)phenyl)methanamine, is used in the next step without further purification.
Step 3: Deuteromethylation
-
Dissolve the crude (4-(benzyloxy)phenyl)methanamine in a suitable solvent (e.g., tetrahydrofuran).
-
Add a base (e.g., sodium hydride) to deprotonate the amine.
-
Introduce the deuterated methyl groups by adding a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).[3]
-
Stir the reaction, monitoring for the formation of the N,N-bis(trideuteromethyl) derivative.
-
Upon completion, quench the reaction and work up to isolate the deuterated intermediate.
Step 4: Deprotection
-
The benzyl protecting group is removed by catalytic hydrogenation.
-
Dissolve the product from the previous step in a solvent like ethanol and add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere until debenzylation is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain 4-((bis(trideuteromethyl)amino)methyl)phenol.
Step 5: Etherification
-
React the phenol from the previous step with 2-chloro-N,N-dimethylethanamine in the presence of a base to form the ether linkage. Correction: A more direct route would be to alkylate 4-hydroxybenzylamine with 2-chloro-N,N-di(trideuteromethyl)ethanamine, which would need to be synthesized separately. A more practical approach is to start with a different precursor.
Revised and More Practical Proposed Synthesis:
A more efficient approach would be to adapt the known synthesis of Trimethobenzamide by introducing the deuterated moiety at a different stage.[1]
Step 1: Alkylation of p-Hydroxybenzaldehyde with a Deuterated Intermediate
-
Synthesize 2-chloro-N,N-bis(trideuteromethyl)ethanamine. This can be prepared from 2-(methylamino)ethanol by N-deuteromethylation with a deuterated methylating agent, followed by chlorination.
-
React the sodium salt of p-hydroxybenzaldehyde with the synthesized 2-chloro-N,N-bis(trideuteromethyl)ethanamine to afford 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde.
Step 2: Reductive Amination
-
Perform a reductive amination on 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to yield 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzylamine.
Step 3: Acylation
-
Acylate the resulting diamine with 3,4,5-trimethoxybenzoyl chloride in an appropriate solvent with a base to yield the final product, this compound.[1][4]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the incorporation of deuterium.
-
Expected Molecular Weight: The molecular weight of non-deuterated Trimethobenzamide is 388.46 g/mol .[5] With the replacement of six hydrogen atoms (1.008 amu) with six deuterium atoms (2.014 amu), the expected molecular weight of this compound would be approximately 394.50 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to determine the exact mass of the molecular ion, which will confirm the elemental composition and the number of incorporated deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can provide further structural confirmation. The fragment corresponding to the deuterated dimethylaminoethyl side chain would show a mass shift of +6 compared to the non-deuterated analogue.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position of the deuterium labels and the overall structure of the molecule.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the singlet corresponding to the N,N-dimethyl protons (typically around δ 2.3 ppm in the non-deuterated compound) should be absent or significantly diminished. The other proton signals of the molecule should remain.
-
²H NMR: The ²H NMR spectrum should show a single resonance corresponding to the six deuterium atoms on the trideuteromethyl groups.[6]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atoms of the -CD₃ groups due to coupling with deuterium (spin I = 1). The chemical shift of these carbons will be slightly different from the corresponding -CH₃ groups.
3.3. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC or UPLC should be employed to determine the chemical purity of the synthesized this compound.
-
Method: A reverse-phase HPLC method, similar to those developed for Trimethobenzamide, can be utilized.[7][8] A C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is a suitable starting point.[7]
-
Detection: UV detection at a wavelength of around 213 nm is appropriate for Trimethobenzamide.[7]
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The method should be validated for linearity, accuracy, and precision.
Data Presentation
The quantitative data obtained from the characterization of this compound should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Proposed Synthesis Summary for this compound
| Step | Reaction | Expected Yield (%) | Key Reagents |
| 1 | Alkylation | 70-80 | p-Hydroxybenzaldehyde, 2-chloro-N,N-bis(trideuteromethyl)ethanamine |
| 2 | Reductive Amination | 60-70 | 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde, NH₃, NaBH₃CN |
| 3 | Acylation | 80-90 | 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride |
Table 2: Expected Characterization Data for this compound
| Analysis | Parameter | Expected Result |
| HRMS | [M+H]⁺ (m/z) | ~395.24 |
| Isotopic Enrichment | >98% | |
| ¹H NMR | N-(CD₃)₂ Signal | Absent or <2% of non-deuterated |
| ²H NMR | N-(CD₃)₂ Signal | Present |
| HPLC/UPLC | Chemical Purity | >98% |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide presents a detailed, though theoretical, protocol for the synthesis and characterization of this compound. The proposed synthetic route leverages known chemistry of the non-deuterated compound while incorporating a key deuterated intermediate. The characterization methods outlined, including mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for confirming the successful synthesis, isotopic enrichment, and purity of the target molecule. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis of deuterated Trimethobenzamide for use in various scientific and drug development applications. Further experimental work is required to validate and optimize the proposed methodologies.
References
- 1. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FR2549828A1 - Process for the preparation of trimethobenzamide hydrochloride - Google Patents [patents.google.com]
- 5. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethobenzamide-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethobenzamide-d6, a deuterated analog of the antiemetic drug Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action and analytical workflows.
Core Physical and Chemical Properties
Trimethobenzamide-d6 is primarily utilized as an internal standard for the quantification of Trimethobenzamide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1] Its physical and chemical properties are closely related to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of six deuterium atoms.
| Property | Trimethobenzamide | Trimethobenzamide-d6 | Trimethobenzamide Hydrochloride |
| Molecular Formula | C₂₁H₂₈N₂O₅[2][3] | C₂₁H₂₂D₆N₂O₅[1] | C₂₁H₂₉ClN₂O₅[4] |
| Molecular Weight | 388.464 g/mol [2][5] | 394.49 g/mol [1] | 424.92 g/mol [6] |
| CAS Number | 138-56-7[2] | 2070014-97-8[1] | 554-92-7[4][6] |
| Appearance | Solid[3] | White to Off-White Solid[6] | White to Off-White Solid[6] |
| Melting Point | 188.7 °C[3] | Not specified | Not specified |
| Solubility | 40 mg/L in water[3] | Not specified | Freely soluble in water[3] |
| LogP | 2.29[3] | Not specified | Not specified |
| pKa (Strongest Basic) | 8.78[3] | Not specified | 8.82 |
Mechanism of Action
Trimethobenzamide is an antiemetic agent that is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brain to suppress nausea and vomiting.[2][5][7] It functions as a dopamine D2 receptor antagonist.[2][8][9] By blocking dopamine receptors in the CTZ, Trimethobenzamide inhibits the emetic signals that are relayed to the vomiting center.[8] While its primary action is central, it may also have peripheral effects on the gastrointestinal tract.[8]
References
- 1. hexonsynth.com [hexonsynth.com]
- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 9. scielo.br [scielo.br]
molecular weight and formula of Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethobenzamide D6, a deuterated analog of the antiemetic drug Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.
Core Compound Details
This compound is a stable isotope-labeled version of Trimethobenzamide, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The incorporation of six deuterium atoms provides a distinct mass difference from the parent compound, enabling precise and accurate quantification in complex biological matrices.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂D₆N₂O₅ | [1] |
| Molecular Weight | 394.49 g/mol | [1] |
| Parent Compound | Trimethobenzamide | |
| Parent Compound Formula | C₂₁H₂₈N₂O₅ | [2][3][4] |
| Parent Compound Molecular Weight | 388.46 g/mol | [2][3][4] |
| CAS Number | 2070014-97-8 | [1] |
Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone
Trimethobenzamide exerts its antiemetic effects by acting as a dopamine D2 receptor antagonist.[2] Its primary site of action is the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem. The CTZ is a crucial area for the detection of emetic substances in the blood and subsequent signaling to the vomiting center.
By blocking D2 receptors in the CTZ, Trimethobenzamide inhibits the stimulatory effects of dopamine, a neurotransmitter known to induce nausea and vomiting. This antagonism effectively reduces the transmission of emetic signals to the vomiting center, thereby suppressing the vomiting reflex.
References
A Technical Guide to the Isotopic Purity of Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential considerations for the isotopic purity of Trimethobenzamide D6, a deuterated analog of the antiemetic drug Trimethobenzamide. As regulatory agencies classify deuterated compounds as new chemical entities (NCEs), a thorough characterization of the isotopic composition is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. While specific numerical requirements for isotopic purity are not explicitly defined in public guidelines, a science-based approach to establish and justify specifications is expected.
Regulatory Landscape and General Expectations
Deuterated drugs are viewed by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), as distinct active moieties from their non-deuterated counterparts. This classification as NCEs makes them eligible for new drug exclusivity. Consequently, the sponsor of a deuterated drug like this compound must provide a comprehensive data package to demonstrate its quality, safety, and efficacy, independent of the parent drug.
A crucial aspect of the quality assessment is the detailed characterization of the isotopic distribution of the drug substance. This includes demonstrating consistency between batches and providing a rationale for the proposed specifications for isotopic purity. The focus is on ensuring that the manufacturing process consistently produces a drug substance with a well-defined and controlled isotopic composition.
Data Presentation for Isotopic Purity of this compound
Clear and concise presentation of quantitative data is essential for regulatory review. The following tables illustrate a hypothetical but representative dataset for the isotopic purity and distribution of this compound.
Table 1: Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Batch 1 | Batch 2 | Batch 3 |
| Isotopic Purity (%) | ≥ 98.0% | 99.1% | 99.3% | 99.2% |
| Isotopic Enrichment per Deuterium Site (%) | ≥ 99.0% | 99.5% | 99.6% | 99.5% |
| d0 Isotopologue (%) | Report | 0.05% | 0.04% | 0.05% |
| d1-d5 Isotopologues (sum, %) | ≤ 2.0% | 0.85% | 0.66% | 0.75% |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual specifications for this compound.
Table 2: Isotopologue Distribution in a Representative Batch of this compound
| Isotopologue | Relative Abundance (%) |
| d6 (fully deuterated) | 99.10 |
| d5 | 0.75 |
| d4 | 0.10 |
| d3 | < 0.05 |
| d2 | < 0.05 |
| d1 | < 0.05 |
| d0 (non-deuterated) | 0.05 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
3.1. Mass Spectrometry (MS) for Isotopic Distribution
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary method for determining the relative abundance of each isotopologue.
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve baseline resolution of the isotopic peaks.[2]
-
Infuse the sample solution directly or inject it into an LC system for separation from any impurities.
-
Acquire full-scan mass spectra in the appropriate mass range for the protonated molecule [M+H]+ of this compound.
-
Ensure sufficient scans are averaged to obtain a high-quality spectrum with good ion statistics.
-
-
Data Analysis and Calculation:
-
From the full-scan spectrum, extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d6).
-
Integrate the peak area for each isotopologue.[2]
-
Correct the observed peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O).[2]
-
Calculate the relative percentage of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.
-
The isotopic purity is typically defined as the percentage of the desired deuterated species (d6).
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy is invaluable for confirming the positions of deuterium incorporation and for quantifying the level of enrichment at each site. Both ¹H and ²H NMR can be employed.[3]
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).[4][5]
-
For ²H NMR, a similar sample concentration is used, but a non-deuterated solvent can be employed if a deuterium lock is not required, or a deuterated solvent with a distinct lock signal can be used.[6]
-
Add a known amount of a certified internal standard if quantitative analysis (qNMR) is to be performed.[7]
-
-
¹H NMR for Deuterium Incorporation:
-
Acquire a quantitative ¹H NMR spectrum.
-
Deuterium incorporation is determined by the reduction in the integral of the proton signals at the sites of deuteration compared to the integral of a signal from a non-deuterated part of the molecule or an internal standard.[8]
-
The percentage of deuterium incorporation at a specific position is calculated as: (1 - (Integral of residual proton signal / Integral of reference signal)) * 100%.
-
-
²H NMR for Direct Detection:
Visualizations
Diagram 1: General Workflow for Isotopic Purity Determination
Caption: Workflow for Isotopic Purity Analysis of this compound.
Diagram 2: Decision Pathway for Isotopic Purity Assessment
Caption: Quality Control Decision Pathway for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trimethobenzamide D6. Due to the limited availability of public data on the fragmentation of this specific deuterated compound, this guide presents a proposed fragmentation pathway based on the known mass spectrum of non-deuterated Trimethobenzamide and common fragmentation mechanisms of related chemical structures. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the development and analysis of Trimethobenzamide and its isotopologues.
Introduction to Trimethobenzamide and its Deuterated Analog
Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. Its chemical structure consists of a trimethoxybenzoyl moiety linked via an amide bond to a benzyl group, which in turn is connected to a dimethylaminoethoxy group.
The deuterated analog, this compound, is commonly used as an internal standard in quantitative bioanalytical assays using mass spectrometry. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. For the purpose of this guide, it is assumed that the six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety, as this is a common and chemically stable labeling position that is unlikely to undergo back-exchange.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of Trimethobenzamide in a mass spectrometer, typically under electrospray ionization (ESI) or electron ionization (EI) conditions, is expected to proceed through the cleavage of its most labile bonds. The proposed fragmentation pathway for the protonated molecule ([M+H]⁺) is detailed below.
The primary fragmentation events are hypothesized to be the cleavage of the amide bond and the benzylic C-N bond, as well as the cleavage of the ether bond and the bond alpha to the dimethylamino group.
Below is a Graphviz diagram illustrating the proposed fragmentation pathway of Trimethobenzamide.
Caption: Proposed fragmentation pathway of Trimethobenzamide.
Fragmentation of this compound
Based on the proposed fragmentation pathway for the non-deuterated compound and the assumed location of the deuterium labels on the N,N-dimethylamino group, the expected mass-to-charge ratios for the fragments of this compound are presented in the table below. The molecular weight of this compound is 394.5 g/mol , and its protonated molecule [M+D]⁺ would have an m/z of 395.2.
| Fragment | Proposed Structure | m/z (Trimethobenzamide) | m/z (this compound) | Mass Shift (Da) |
| [M+H]⁺ | Protonated Molecule | 389.2 | 395.2 | +6 |
| Fragment 1 | Trimethoxybenzoyl cation | 195.1 | 195.1 | 0 |
| Fragment 2 | 4-(2-(di(trideuteromethyl)amino)ethoxy)benzyl cation | 165.1 | 171.1 | +6 |
| Fragment 3 | Di(trideuteromethyl)aminoethyl cation | 58.1 | 64.1 | +6 |
| Fragment 4 | 4-hydroxybenzyl cation | 121.1 | 121.1 | 0 |
The fragments containing the N,N-di(trideuteromethyl)amino moiety (Fragments 2 and 3) are expected to show a mass shift of +6 Da compared to the corresponding fragments of the non-deuterated Trimethobenzamide. Fragment 1, which does not contain the deuterated portion of the molecule, is expected to have the same m/z value for both the deuterated and non-deuterated compounds.
Experimental Protocols
While a specific, detailed protocol for the mass spectrometric analysis of this compound is not widely published, a general procedure based on common practices for the analysis of small molecules in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethobenzamide: Precursor ion m/z 389.2 → Product ion m/z 195.1 (quantifier) and m/z 165.1 (qualifier).
-
This compound: Precursor ion m/z 395.2 → Product ion m/z 195.1 (quantifier) and m/z 171.1 (qualifier).
-
-
Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
The experimental workflow can be visualized in the following diagram:
Caption: General experimental workflow for the analysis of Trimethobenzamide.
Conclusion
This technical guide provides a scientifically reasoned proposal for the mass spectrometry fragmentation pattern of this compound. The proposed pathway and fragment structures are based on established principles of mass spectrometry and the known fragmentation of the non-deuterated parent compound. The provided experimental protocol offers a solid starting point for the development of a robust and reliable analytical method for the quantification of Trimethobenzamide in various matrices. It is important to note that the optimal fragmentation conditions and transitions should be empirically determined on the specific mass spectrometer being used.
Safeguarding a Crucial Molecule: A Technical Guide to the Stability and Storage of Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethobenzamide D6. By understanding the factors that can influence the integrity of this deuterated compound, researchers and drug development professionals can ensure the reliability and reproducibility of their results. This document outlines general stability principles for deuterated compounds, specific data related to the non-deuterated Trimethobenzamide hydrochloride, and detailed experimental protocols for stability-indicating studies.
Recommended Storage Conditions and Stability Summary
The stability of this compound, like other deuterated compounds, is intrinsically linked to its molecular structure and can be influenced by external factors.[1] While specific long-term stability data for the D6 variant is not extensively published, recommendations can be derived from the data available for Trimethobenzamide hydrochloride and general guidelines for deuterated active pharmaceutical ingredients (APIs).
Table 1: Recommended Storage Conditions for Trimethobenzamide and its Deuterated Analogues
| Compound Type | Condition | Temperature | Relative Humidity (RH) | Light Exposure | Additional Notes |
| This compound (Solid) | Long-Term | 2-8°C or -20°C[1] | < 40% (Dry Place)[1] | Protect from light in amber vials or opaque containers.[1] | Allow to equilibrate to room temperature before opening to prevent condensation. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | As per long-term | For stability program testing. | |
| Trimethobenzamide HCl (Solid) | General Storage | 25°C (77°F); excursions permitted to 15–30°C (59–86°F).[2][3] | USP Controlled Room Temperature | Not specified, but protection from light is good practice. | Stable under recommended storage conditions.[4] |
| Trimethobenzamide HCl (In Solvent) | Short-Term | -20°C | N/A (Sealed container) | Protect from light. | Stable for up to 1 month.[4] |
| Long-Term | -80°C | N/A (Sealed container) | Protect from light. | Stable for up to 6 months.[4] | |
| Trimethobenzamide HCl (5% Aqueous Solution) | Post-Autoclave | Ambient | N/A | Not specified. | Stable after autoclaving at 120°C for 20 minutes at pH 3-7.[5] |
Factors Influencing the Stability of this compound
Several factors can impact the chemical stability of this compound. Understanding these is crucial for designing appropriate stability studies and ensuring the compound's integrity during storage and handling.
References
commercial suppliers and catalog numbers for Trimethobenzamide D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethobenzamide D6, a deuterated analog of the antiemetic agent Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, analytical methodologies, and mechanism of action.
Commercial Suppliers and Catalog Information
This compound is a specialized chemical entity primarily used as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is limited, often requiring custom synthesis or sourcing from specialized chemical suppliers. Below is a summary of a known supplier:
| Supplier | Product Name | Product Number | Catalog Number |
| Acanthus Research | Trimethobenzamide-D6 | TBZ-16-001 | TBZ-16-001- |
Note: Availability may be subject to change. It is recommended to contact the supplier directly for the most current information.
Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone
Trimethobenzamide exerts its antiemetic effects primarily by acting as a dopamine D2 receptor antagonist.[13] Its principal site of action is the chemoreceptor trigger zone (CTZ) located in the medulla oblongata. The CTZ is a critical area for the detection of emetic substances in the bloodstream and subsequently relays this information to the vomiting center to initiate the vomiting reflex. By blocking D2 receptors in the CTZ, Trimethobenzamide inhibits the stimulatory effects of dopamine, thereby suppressing nausea and vomiting.
The signaling pathway is initiated by the binding of emetic stimuli (e.g., toxins, drugs) to receptors in the CTZ, which in turn activates dopamine D2 receptors. As a G protein-coupled receptor (GPCR), the activated D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of intracellular signaling pathways ultimately results in the transmission of an emetic signal to the vomiting center. Trimethobenzamide, by competitively binding to the D2 receptor, prevents this cascade of events.
Below is a diagram illustrating the simplified signaling pathway of Trimethobenzamide's mechanism of action.
Experimental Protocols: Analytical Methodologies
The quantification of Trimethobenzamide and its deuterated analog in biological matrices or pharmaceutical formulations typically employs chromatographic techniques. Below are detailed methodologies adapted from published research that can be applied to the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Trimethobenzamide in the presence of its degradation products.[14]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: Kromasil 100 C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., 44:56 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 213 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Trimethobenzamide or this compound in a suitable solvent (e.g., methanol or mobile phase).
-
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 0.5-50 µg/mL.[15]
Ultra-Performance Liquid Chromatography (UPLC)
A more rapid and sensitive method for the determination of Trimethobenzamide and its related substances.[16][17]
-
Instrumentation: A UPLC system with a PDA detector.
-
Column: Acquity CSH Phenyl-Hexyl column (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Nonafluoro-1-butanesulfonic acid in water.
-
Mobile Phase B: A mixture of 0.1% Nonafluoro-1-butanesulfonic acid in water and acetonitrile (e.g., 35:65 v/v).
-
A gradient elution program is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1.0 µL.
-
Detection: PDA detection at an appropriate wavelength.
-
Sample Preparation: Similar to the RP-HPLC method, with appropriate dilution to fall within the linear range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of Trimethobenzamide, especially when high specificity is required.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of basic drugs, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp up to 280°C.
-
Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of Trimethobenzamide and this compound.
-
Sample Preparation:
-
Extraction of the analyte from the matrix is required.
-
Derivatization may be necessary to improve the chromatographic properties of Trimethobenzamide, although it is often volatile enough for direct analysis.
-
Below is a workflow diagram for a typical analytical experiment using this compound as an internal standard.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described methods is recommended.
References
- 1. Synthesis Capabilities - Cerilliant [cerilliant.com]
- 2. Request Custom Quote - Cerilliant [cerilliant.com]
- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 4. insightbio.com [insightbio.com]
- 5. Capabilities Overview - Cerilliant [cerilliant.com]
- 6. Cerilliant Corporation - Wikipedia [en.wikipedia.org]
- 7. TRC custom synthesis | LGC Standards [lgcstandards.com]
- 8. rdchemicals.com [rdchemicals.com]
- 9. Custom Solutions | LGC Standards [lgcstandards.com]
- 10. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 11. TRC custom synthesis | LGC Standards [lgcstandards.com]
- 12. Toronto Research Chemicals Clinisciences [clinisciences.com]
- 13. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.net [ijpbs.net]
- 17. ijpbs.com [ijpbs.com]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards. From the underlying theory of isotope dilution to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the robustness and reliability of their analytical methods, particularly in the demanding environments of drug development and clinical research.
Core Principles: The Power of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of a powerful analytical technique known as Isotope Dilution Mass Spectrometry (IDMS).[1] The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to a sample at the earliest possible stage of the analytical workflow.[2] This "spike" establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.[2]
Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same analytical variations throughout the entire process.[2] This includes inconsistencies in sample preparation, such as incomplete extraction recovery, and fluctuations in instrument response, like ionization efficiency in the mass spectrometer's source.[3][4] The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations are effectively normalized, leading to highly accurate and precise quantification.[5]
Advantages of Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the reliability of quantitative results.
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective correction.[6]
-
Increased Method Robustness: Analytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[7]
Potential Challenges and Considerations:
-
Isotopic Purity: The deuterated standard must have high isotopic purity and be free of contamination from the unlabeled analyte to avoid skewed results.[8]
-
Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[2] If they do not perfectly co-elute, they may experience different matrix effects, which can compromise the accuracy of the results.
-
Stability of the Label: The deuterium label should be placed on a stable position within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[9]
Quantitative Data Summary
The use of deuterated internal standards demonstrably improves the performance of analytical assays. The following tables summarize key performance characteristics from studies utilizing deuterated standards, showcasing their impact on accuracy, precision, and linearity.
Table 1: Performance Characteristics of an LC-MS/MS Method for Tamoxifen and its Metabolites using a Deuterated Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |
| Tamoxifen | 1 - 500 | 1 | < 5% | < 7% | ± 10% |
| N-desmethyltamoxifen | 1 - 500 | 1 | < 6% | < 8% | ± 10% |
| 4-hydroxytamoxifen | 0.5 - 250 | 0.5 | < 7% | < 9% | ± 12% |
| Endoxifen | 0.5 - 250 | 0.5 | < 6% | < 8% | ± 11% |
Data compiled from representative LC-MS/MS methods for therapeutic drug monitoring.[10]
Table 2: Comparison of Internal Standard Strategies in Bioanalytical Method Validation
| Performance Characteristic | Deuterated Internal Standard | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects.[11] | Different retention time; may not accurately compensate for matrix effects.[11] |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery. |
| Ionization Efficiency | Nearly identical, providing excellent compensation for matrix effects. | Can be significantly different, leading to poor compensation. |
| Accuracy and Precision | Generally provides the highest levels of accuracy and precision.[12] | Can be acceptable, but often results in lower accuracy and precision compared to deuterated standards. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative analysis. The following sections provide methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated internal standards.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN), cold, with 0.1% formic acid
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[3]
-
Add 10 µL of the deuterated internal standard working solution.[3]
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Samples
LLE is a sample preparation technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.
Materials and Reagents:
-
Serum sample, calibrators, or quality control samples
-
Deuterated internal standard spiking solution
-
Hexane:ethyl acetate (90:10, v/v) mixture
-
Methanol/water (70:30, v/v) with 0.1% formic acid (reconstitution solution)
Procedure:
-
To 1.0 mL of the serum sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[2]
-
Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[2]
-
Add 5.0 mL of the hexane:ethyl acetate mixture.[2]
-
Vortex vigorously for 1 minute.[2]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried extract in 150 µL of the reconstitution solution.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis: Quantification of Tamoxifen and its Metabolites
This section outlines the liquid chromatography and mass spectrometry conditions for the analysis of tamoxifen and its metabolites.
UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent[10]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[10]
-
Mobile Phase A: 0.1% formic acid in water[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[10]
-
Flow Rate: 0.3 mL/min[10]
-
Injection Volume: 5-10 µL[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each analyte and its corresponding deuterated internal standard.[8]
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key experimental workflows and logical relationships in the context of using deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Decoding the Certificate of Analysis for Trimethobenzamide-D6: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth interpretation of a typical CoA for Trimethobenzamide-D6, a deuterated analog of the antiemetic drug Trimethobenzamide. Understanding the data presented and the underlying experimental protocols is paramount for its effective use in research and development.
Data Presentation: A Summary of Quality Attributes
A Certificate of Analysis for Trimethobenzamide-D6 will quantitatively summarize the findings of various analytical tests. The following table represents a typical set of specifications and results one might expect to find.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (HPLC) | ≥98% | 99.5% |
| Identity (¹H NMR) | Conforms to Structure | Conforms |
| Identity (Mass Spec) | Conforms to Structure | Conforms |
| Isotopic Purity | ≥99% D6 | 99.8% D6 |
| Residual Solvents | As per USP <467> | Complies |
| Loss on Drying | ≤1.0% | 0.2% |
Experimental Protocols: The Foundation of Analytical Data
The results presented in a CoA are derived from rigorous experimental procedures. Below are the detailed methodologies for the key experiments typically cited for a complex organic molecule like Trimethobenzamide-D6.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Trimethobenzamide absorbs strongly (e.g., 260 nm).
-
Procedure: A solution of Trimethobenzamide-D6 is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase. The detector measures the absorbance of the eluting components over time, generating a chromatogram. The area of the main peak corresponding to Trimethobenzamide-D6 is compared to the total area of all peaks to calculate the purity.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Objective: To confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiment: A ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed and compared to the expected spectrum for the Trimethobenzamide-D6 structure. The presence of the deuterium atoms will result in the absence of signals at specific positions where protons would normally appear in the non-deuterated form.
-
3. Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of the compound and determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Method:
-
Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI).
-
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.
-
Identity Confirmation: The observed molecular ion peak is compared to the calculated molecular weight of Trimethobenzamide-D6.
-
Isotopic Purity: The relative intensities of the isotopic peaks are analyzed to confirm the high incorporation of deuterium.
-
Visualizing the Process: Workflows and Relationships
To better illustrate the processes behind a Certificate of Analysis, the following diagrams are provided.
Caption: General workflow for generating a Certificate of Analysis.
Caption: Interrelation of analytical tests for Trimethobenzamide-D6.
Methodological & Application
Application Note: High-Throughput Quantification of Trimethobenzamide in Human Plasma using LC-MS/MS with Trimethobenzamide D6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethobenzamide is an antiemetic agent used for the prevention of nausea and vomiting. Accurate and reliable quantification of Trimethobenzamide in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Trimethobenzamide in human plasma. The use of a stable isotope-labeled internal standard, Trimethobenzamide D6, ensures high accuracy and precision.
Experimental
Materials and Reagents
-
Trimethobenzamide and this compound reference standards were sourced from a reputable supplier.
-
HPLC-grade acetonitrile, methanol, and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (with anticoagulant) was obtained from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method Development
Liquid Chromatography
A reversed-phase chromatographic separation was developed to achieve good peak shape and separation from endogenous plasma components.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A linear gradient was optimized for the separation, starting with a low percentage of organic phase and ramping up to elute Trimethobenzamide and its internal standard.
Mass Spectrometry
The mass spectrometer was operated in positive ion electrospray mode. Multiple reaction monitoring (MRM) was used for the quantification of Trimethobenzamide and this compound. The precursor and product ions were optimized by infusing standard solutions of the analytes into the mass spectrometer.
Disclaimer: The following MRM transitions are proposed based on the structure of Trimethobenzamide and may require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trimethobenzamide | 389.2 | 195.1 (Quantifier) | 100 | 25 |
| 151.1 (Qualifier) | 100 | 35 | ||
| This compound | 395.2 | 201.1 | 100 | 25 |
Sample Preparation
A protein precipitation method was employed for the extraction of Trimethobenzamide and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15%.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: Trimethobenzamide was found to be stable in human plasma under various storage conditions.
Quantitative Data Summary
Disclaimer: The following data is representative and should be confirmed experimentally.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Trimethobenzamide | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 3 | < 8 | 96 - 104 | < 10 | 94 - 106 |
| Medium | 100 | < 7 | 97 - 103 | < 9 | 95 - 105 |
| High | 800 | < 6 | 98 - 102 | < 8 | 96 - 104 |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Trimethobenzamide.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Trimethobenzamide.
This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Trimethobenzamide in human plasma using its deuterated internal standard. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be applied to pharmacokinetic and bioequivalence studies. The provided diagrams illustrate the experimental workflow and the proposed mechanism of action of Trimethobenzamide.
Application Note: Quantitative Analysis of Trimethobenzamide in Human Plasma using Trimethobenzamide-D6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantitative analysis of Trimethobenzamide in human plasma samples. A stable, isotopically labeled internal standard, Trimethobenzamide-D6, is used to ensure accuracy and precision. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust technology for bioanalytical applications.[1][2]
Introduction
Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices like plasma.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimethobenzamide-D6, is the gold standard in quantitative mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis, leading to highly reliable data.[4] This protocol details a straightforward protein precipitation method for sample preparation followed by a rapid LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Trimethobenzamide reference standard
-
Trimethobenzamide-D6 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare separate stock solutions of Trimethobenzamide and Trimethobenzamide-D6 in methanol.
-
-
Analyte Working Solutions (Calibration and QC):
-
Perform serial dilutions of the Trimethobenzamide primary stock with 50:50 (v/v) ACN:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Trimethobenzamide-D6 primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
This method is designed for its simplicity and high-throughput capability.[2][5]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL Trimethobenzamide-D6 in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant by adding 100 µL of ultrapure water containing 0.1% formic acid.
-
Seal the plate or cap the vials and place in the autosampler for analysis.
Figure 1: Plasma Sample Protein Precipitation Workflow.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 2.5 min; Hold at 95% for 1 min; Re-equilibrate for 1.5 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5000 V |
| Source Temp. | 500°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Trimethobenzamide | 389.2 | 121.1 | 100 | 25 |
| Trimethobenzamide-D6 | 395.2 | 121.1 | 100 | 25 |
Note: Precursor and product ions are predicted based on the molecular structure and may require empirical optimization.
Data Presentation and Performance Characteristics
The following tables represent example data to illustrate the expected performance of the method.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically applied.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 | 5,250 | 1,010,000 | 0.0052 | 1.0 | 100.0 |
| 2.5 | 13,100 | 1,025,000 | 0.0128 | 2.4 | 96.0 |
| 10.0 | 54,300 | 1,050,000 | 0.0517 | 10.2 | 102.0 |
| 50.0 | 265,000 | 1,030,000 | 0.2573 | 49.5 | 99.0 |
| 250.0 | 1,350,000 | 1,045,000 | 1.2919 | 253.1 | 101.2 |
| 500.0 | 2,710,000 | 1,060,000 | 2.5566 | 498.5 | 99.7 |
| 1000.0 | 5,350,000 | 1,055,000 | 5.0711 | 1005.0 | 100.5 |
| Linearity | \multicolumn{5}{c|}{R² > 0.995 } |
Accuracy and Precision
Method accuracy and precision are evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[6]
Table 5: Example Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean (n=6) (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean (n=18) (ng/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 1.0 | 1.05 | 8.5 | 105.0 | 1.08 | 11.2 | 108.0 |
| Low QC | 3.0 | 2.95 | 6.2 | 98.3 | 3.10 | 7.5 | 103.3 |
| Mid QC | 150.0 | 153.5 | 4.1 | 102.3 | 148.2 | 5.3 | 98.8 |
| High QC | 750.0 | 735.0 | 3.5 | 98.0 | 760.5 | 4.8 | 101.4 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Overall Analytical Workflow
The entire process from receiving a sample to generating a final concentration value follows a structured workflow to ensure data integrity and traceability.
Figure 2: High-Level Bioanalytical Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
Application Note: Quantitative Analysis of Trimethobenzamide in Human Plasma using a Validated LC-MS/MS Method with Trimethobenzamide D6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Trimethobenzamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Trimethobenzamide D6, ensures high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other applications involving the quantification of Trimethobenzamide in a biological matrix.
Introduction
Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting.[1] Its mechanism of action is primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] Accurate quantification of Trimethobenzamide in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes a representative LC-MS/MS method for the determination of Trimethobenzamide in human plasma. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.
Signaling Pathway of Trimethobenzamide
Trimethobenzamide exerts its antiemetic effect by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals. By inhibiting the action of dopamine, Trimethobenzamide prevents the transmission of these signals to the vomiting center in the brain.[1]
Figure 1: Mechanism of action of Trimethobenzamide.
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of Trimethobenzamide from plasma samples.
Figure 2: Experimental workflow for Trimethobenzamide analysis.
Experimental Protocols
Note: This is a representative method and must be fully validated in the end-user's laboratory.
1. Materials and Reagents
-
Trimethobenzamide certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Trimethobenzamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Trimethobenzamide primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
4. Liquid Chromatography Conditions
| Parameter | Suggested Condition |
| HPLC System | A standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
5. Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trimethobenzamide | 389.2 | 100.1 | 150 | 25 |
| This compound | 395.2 | 106.1 | 150 | 25 |
Note: The m/z values and collision energies are theoretical and require optimization.
Quantitative Data
The following tables summarize the expected performance of this method upon validation.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Trimethobenzamide | 1 - 1000 | Linear (1/x²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 4: Method Performance Summary
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible across the calibration range |
| Stability | Stable under expected storage and processing conditions |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Trimethobenzamide in human plasma using LC-MS/MS with a deuterated internal standard. The proposed method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided workflow, protocols, and performance characteristics serve as a valuable resource for researchers in drug development and clinical research. It is imperative that this method is fully validated in the end-user's laboratory to ensure it meets the specific requirements of their studies.
References
Application Notes and Protocols for the Bioanalysis of Trimethobenzamide D6
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of Trimethobenzamide, utilizing Trimethobenzamide D6 as an internal standard. The following protocols are foundational and can be optimized based on the specific biological matrix (e.g., plasma, urine, tissue homogenate) and the analytical instrumentation used. Trimethobenzamide is an antiemetic drug, and its accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, as a stable isotope-labeled internal standard, is the preferred choice for mass spectrometry-based bioanalysis to correct for matrix effects and variability in sample processing.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the bioanalysis of Trimethobenzamide. These values are indicative and may vary based on the specific method, instrumentation, and biological matrix.
| Parameter | Typical Range/Value | Notes |
| Linearity Range | 0.5 - 50 µg/mL | This range can be adjusted based on expected sample concentrations.[1] |
| LLOQ | 0.5 µg/mL | Lower Limit of Quantification, the lowest concentration with acceptable precision and accuracy.[1] |
| Accuracy | 94.03% to 100.39% | Expressed as the percentage of the nominal concentration.[1] |
| Precision (%CV) | < 15% | Coefficient of variation for replicate measurements. |
| Recovery | > 85% | Extraction efficiency of the sample preparation method. |
Experimental Protocols
The selection of a sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest.[2][3] The most common techniques for small molecules like Trimethobenzamide are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3]
Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and serum samples.[4] It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins.[4]
Principle: Proteins are precipitated from the biological matrix by the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). The analyte and internal standard remain in the supernatant, which is then separated by centrifugation.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (concentration will depend on the expected analyte concentration and instrument sensitivity) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol). The 1:3 sample to solvent ratio is a common starting point and can be optimized.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the analytical instrument.
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// Edges Sample -> IS [label="100 µL"]; IS -> Precipitant [label="Spiked Sample"]; Precipitant -> Vortex [label="1:3 ratio"]; Vortex -> Centrifuge [label="1-2 min"]; Centrifuge -> Supernatant [label="10,000 x g, 10 min"]; Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analysis; } .enddot Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT, providing a cleaner extract. It is based on the differential solubility of the analyte and matrix components in two immiscible liquid phases.
Principle: The analyte and internal standard are partitioned from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. For a basic compound like Trimethobenzamide, adjusting the pH of the aqueous phase to be basic will ensure it is in its neutral form, enhancing its extraction into an organic solvent.
Protocol:
-
Sample Aliquoting and Spiking: To 200 µL of the biological sample in a glass tube, add the this compound internal standard.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide or ammonium hydroxide) to raise the pH > 10.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like dichloromethane:isopropanol).
-
Mixing: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
// Nodes Sample [label="Biological Sample + IS", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Adjust [label="Adjust pH\n(e.g., NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Immiscible\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Vortex/Shake", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifuge for\nPhase Separation", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Layer [label="Collect Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Sample -> pH_Adjust; pH_Adjust -> Solvent; Solvent -> Mix; Mix -> Centrifuge [label="5-10 min"]; Centrifuge -> Organic_Layer [label="3,000 x g, 5 min"]; Organic_Layer -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analysis; } .enddot Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is the most selective and powerful sample preparation technique, capable of providing the cleanest extracts and allowing for significant concentration of the analyte.[3] It utilizes a solid sorbent to retain the analyte, while interferences are washed away.
Principle: A biological sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent based on their physicochemical properties. Interfering components are washed off, and the analyte is then eluted with a small volume of a strong solvent. For Trimethobenzamide, a mixed-mode cation exchange or a reversed-phase sorbent can be effective.
Protocol (using a mixed-mode cation exchange sorbent):
-
Sample Pre-treatment: Dilute the biological sample (e.g., 200 µL of plasma) with an acidic buffer (e.g., 200 µL of 2% formic acid in water) to ensure the analyte is charged. Add the this compound internal standard.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of the acidic buffer. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
// Nodes outside the cluster Sample [label="Pre-treated Sample\n(Sample + IS + Acidic Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="Evaporate Eluate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Sample -> Load; Condition -> Load [style=invis]; // for ordering Load -> Wash; Wash -> Elute; Elute -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analysis; } .enddot Caption: Solid-Phase Extraction Workflow.
Method Development and Optimization Considerations
-
Internal Standard: this compound should be added to the samples as early as possible in the sample preparation process to account for variability in all subsequent steps.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. The cleanliness of the final extract, as determined by the chosen sample preparation method, also plays a crucial role.
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Method Validation: Any developed bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. This includes assessing selectivity, specificity, accuracy, precision, linearity, stability, and matrix effects.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Trimethobenzamide and Trimethobenzamide-D6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Trimethobenzamide and its deuterated internal standard, Trimethobenzamide-D6, in human plasma. The method utilizes a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS), offering high selectivity and throughput for pharmacokinetic and bioequivalence studies. A simple protein precipitation step is employed for sample preparation, ensuring efficient extraction and minimal matrix effects. The described method is ideal for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Trimethobenzamide in biological matrices.
Introduction
Trimethobenzamide is an antiemetic drug used for the prevention and treatment of nausea and vomiting. Accurate quantification of Trimethobenzamide in biological samples is crucial for pharmacokinetic analysis and clinical trial monitoring. The use of a stable isotope-labeled internal standard, such as Trimethobenzamide-D6, is the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1][2][3][4] This application note presents a complete protocol for the analysis of Trimethobenzamide and Trimethobenzamide-D6 in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
Trimethobenzamide hydrochloride (Reference Standard)
-
Trimethobenzamide-D6 (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below. These parameters should be considered a starting point and may require further optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Trimethobenzamide) | Precursor Ion: m/z 389.2 -> Product Ion: m/z 181.1 (Quantifier), m/z 151.1 (Qualifier) |
| MRM Transition (Trimethobenzamide-D6) | Precursor Ion: m/z 395.2 -> Product Ion: m/z 187.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethobenzamide and Trimethobenzamide-D6 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Trimethobenzamide stock solution in 50:50 acetonitrile:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimethobenzamide-D6 stock solution in 50:50 acetonitrile:water.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL Trimethobenzamide-D6 internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.
-
Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Analyte | Retention Time (min) | LLOQ (ng/mL) | Linearity (ng/mL) | r² | Accuracy (%) | Precision (%CV) |
| Trimethobenzamide | ~2.5 | 1 | 1 - 1000 | >0.995 | 95 - 105 | <10 |
| Trimethobenzamide-D6 | ~2.5 | - | - | - | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Trimethobenzamide.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship for accurate quantification using an internal standard.
References
Application of Trimethobenzamide D6 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1][2] Its deuterated analog, Trimethobenzamide D6, serves as a crucial tool in pharmacokinetic (PK) studies, primarily as an internal standard for the accurate quantification of trimethobenzamide in biological matrices.[3] The incorporation of deuterium atoms provides a stable isotopic label, allowing for differentiation by mass spectrometry without significantly altering the physicochemical properties of the molecule.[4] This application note provides a comprehensive overview of the use of this compound in pharmacokinetic research, including detailed experimental protocols and data presentation. While the primary utility of this compound is as an internal standard, this document also outlines a hypothetical study to characterize its own pharmacokinetic profile, a critical step if it were to be considered as a new chemical entity.
Pharmacokinetic Profile of Trimethobenzamide
Understanding the pharmacokinetics of the parent compound, trimethobenzamide, is essential when using its deuterated analog. Following oral administration, trimethobenzamide is absorbed with a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1 hour.[5][6][7][8] The mean elimination half-life is reported to be between 7 and 9 hours.[1][5][6][7] The bioavailability of the oral capsule is comparable to the intramuscular injection.[5][6][7] Between 30% and 50% of a single dose is excreted unchanged in the urine.[1][5][6]
Table 1: Pharmacokinetic Parameters of Trimethobenzamide (Non-deuterated)
| Parameter | Value | Reference |
| Tmax (oral) | ~0.75 hours | [5][6][7] |
| Tmax (IM) | ~0.5 hours | [5][6][7] |
| Half-life (t½) | 7 - 9 hours | [1][5][6][7] |
| Bioavailability (oral vs. IM) | ~100% | [5][6] |
| Excretion (unchanged in urine) | 30 - 50% | [1][5][6] |
Application of this compound as an Internal Standard
The most prevalent application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of trimethobenzamide in biological samples such as plasma and urine. The co-elution of the analyte and the SIL-IS allows for correction of variability during sample preparation and analysis, leading to high accuracy and precision.
Bioanalytical Method Protocol: Quantification of Trimethobenzamide using this compound as an Internal Standard
This protocol outlines a typical LC-MS/MS method for the quantification of trimethobenzamide in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethobenzamide: m/z 389.2 → 100.2
-
This compound: m/z 395.2 → 106.2
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy) should be optimized for maximum signal intensity.
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Hypothetical Pharmacokinetic Study of this compound
While primarily used as an internal standard, it is valuable to understand the pharmacokinetic profile of this compound itself. Deuteration can sometimes alter the metabolic fate of a drug, potentially leading to a different pharmacokinetic profile compared to the non-deuterated parent compound.[9][10][11] The following section outlines a hypothetical protocol for a pharmacokinetic study of this compound.
Study Design
A single-center, open-label, single-dose study in healthy adult volunteers.
1. Subjects:
-
A cohort of healthy male and female volunteers (n=12).
-
Subjects should meet specific inclusion and exclusion criteria, including normal renal and hepatic function.
2. Dosing:
-
A single oral dose of this compound (e.g., 100 mg).
3. Blood Sampling:
-
Blood samples (e.g., 5 mL) will be collected in EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound will be determined using a validated LC-MS/MS method, as described in the previous section (using a different internal standard if necessary, or a validated calibration curve without an IS if matrix effects are well-controlled).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Hypothetical Pharmacokinetic Data for this compound
The following table presents hypothetical data for a pharmacokinetic study of this compound. This data is for illustrative purposes only and would need to be determined experimentally. It is hypothesized that deuteration might slightly slow the metabolism, leading to a longer half-life and potentially higher exposure (AUC).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Hypothetical Value |
| Cmax | 1.2 µg/mL |
| Tmax | 1.0 hour |
| AUC0-t | 10.5 µgh/mL |
| AUC0-inf | 11.2 µgh/mL |
| t½ | 9.5 hours |
Visualizations
Caption: Workflow for a pharmacokinetic study of this compound.
Caption: Sample preparation protocol for LC-MS/MS analysis.
Conclusion
This compound is an indispensable tool for the accurate quantification of trimethobenzamide in pharmacokinetic studies, serving as a reliable internal standard in bioanalytical methods like LC-MS/MS. While its primary role is not as a therapeutic agent, understanding its own pharmacokinetic profile is of scientific interest and could be crucial if deuterated analogs are explored for potential therapeutic benefits, such as altered metabolic stability. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals working with Trimethobenzamide and its deuterated counterpart.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An ultra-high sensitive bioanalytical method for plasma melatonin by liquid chromatography-tandem mass spectrometry using water as calibration matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethobenzamide [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. TIGAN(R) (TRIMETHOBENZAMIDE HYDROCHLORIDE) INJECTION 200mg/2mL (100mg/mL) 2mL VIAL [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auc cmax tmax: Topics by Science.gov [science.gov]
Application Note: Preparation of Stock and Working Solutions of Trimethobenzamide D6
Introduction
Trimethobenzamide is an antiemetic agent utilized for the prevention of nausea and vomiting.[1][2] Its deuterated analog, Trimethobenzamide D6, serves as a critical internal standard in quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the non-labeled endogenous or administered compound without significantly altering its chemical properties.
The accuracy and reliability of experimental results are fundamentally dependent on the precise preparation of stock and working solutions. This document provides detailed protocols for the preparation of this compound solutions, along with essential information regarding its storage and handling to ensure isotopic and chemical integrity.
Chemical and Physical Properties
A summary of the key properties of Trimethobenzamide and its deuterated form is provided below. The molecular weight for the D6 variant is calculated based on the addition of six deuterium atoms in place of hydrogen.
| Property | Data |
| Chemical Name | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide-D6 |
| Molecular Formula | C₂₁H₂₂D₆N₂O₅ |
| Parent Molecular Weight | 388.5 g/mol [3] |
| D6 Molecular Weight | Approx. 394.5 g/mol |
| Appearance | White to off-white solid |
| Recommended Solvents | DMSO, Methanol, Ethanol. For the hydrochloride salt form, solubility is high in Water (≥51 mg/mL), DMSO (≥70 mg/mL), and Ethanol (≥8.15 mg/mL).[4] |
| Storage (Solid) | Short-term: 2-8°C. Long-term: -20°C or -80°C. Store under an inert atmosphere and protect from light and moisture.[5][6] |
| Storage (Solutions) | Store in tightly sealed, light-protected vials at -20°C or below. |
General Handling and Safety Precautions
Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise isotopic purity.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Whenever possible, handle the solid compound under a dry, inert atmosphere such as nitrogen or argon to prevent moisture absorption.[5][7][8]
-
Temperature Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation from forming inside the vial.[5][6]
-
Glassware: Use glassware that has been thoroughly dried in an oven (e.g., >100°C for several hours) and cooled in a desiccator.[7]
-
Ventilation: All weighing and solution preparation steps should be performed in a certified chemical fume hood.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a primary stock solution at a concentration of 1 mg/mL.
Materials and Equipment:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile, filtered tips
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass or polypropylene storage vials with PTFE-lined caps
-
Vortex mixer and/or sonicator
Procedure:
-
Remove the this compound container from cold storage and place it in a desiccator to allow it to warm to ambient room temperature (approx. 30-60 minutes).
-
In a chemical fume hood, carefully weigh a precise amount of the compound (e.g., 1.0 mg) and transfer it into a clean, dry volumetric flask. Record the exact weight.
-
Add approximately half the final volume of DMSO to the flask.
-
Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Once dissolved, add DMSO to the final target volume (e.g., 1.0 mL for a 1 mg/mL solution).
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into one or more amber storage vials. Label each vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the stock solution at -20°C or below for long-term stability.
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared by diluting the stock solution to the desired concentration for the experiment. The following is an example of preparing a 10 µg/mL working solution.
Materials and Equipment:
-
1 mg/mL this compound stock solution
-
Methanol or Acetonitrile, HPLC grade or higher (solvent should match the initial mobile phase of the analytical method)
-
Calibrated micropipettes and sterile, filtered tips
-
Amber storage vials
Procedure:
-
Remove the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Use the dilution equation C₁V₁ = C₂V₂ to determine the required volumes.
-
C₁ = Concentration of the stock solution (1 mg/mL or 1000 µg/mL)
-
V₁ = Volume of the stock solution to be transferred (the unknown)
-
C₂ = Desired concentration of the working solution (10 µg/mL)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL or 1000 µL)
-
-
Calculation:
-
(1000 µg/mL) × V₁ = (10 µg/mL) × 1000 µL
-
V₁ = (10 µg/mL × 1000 µL) / 1000 µg/mL
-
V₁ = 10 µL
-
-
In a new, labeled vial, add 990 µL of the diluent (e.g., Methanol).
-
Carefully add 10 µL of the 1 mg/mL stock solution to the vial containing the diluent.
-
Cap the vial and vortex thoroughly for 30-60 seconds.
-
This working solution is now ready for use. If not used immediately, it should be stored at 2-8°C for short-term use or at -20°C.
Experimental Workflow Diagram
The following diagram illustrates the overall process for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromservis.eu [chromservis.eu]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Trimethobenzamide D6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trimethobenzamide D6, a common internal standard for the antiemetic drug Trimethobenzamide. The protocol provides optimized parameters for chromatographic separation, mass spectrometric detection, and sample preparation, making it suitable for researchers, scientists, and drug development professionals. The method utilizes electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for selective and accurate quantification.
Introduction
Trimethobenzamide is an antiemetic drug used to treat nausea and vomiting.[1] In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by LC-MS/MS. This application note provides a comprehensive protocol for the optimal detection of this compound, ensuring high sensitivity and selectivity. The chemical formula for Trimethobenzamide is C21H28N2O5, and its monoisotopic mass is 388.199822 Da.[2]
Experimental
Liquid Chromatography
A standard reverse-phase HPLC or UHPLC system is suitable for the separation of this compound. The following conditions are recommended as a starting point and can be further optimized based on the specific instrumentation and sample matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 3.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 3: Mass Spectrometer Source and Gas Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Nebulizer Gas Pressure | 7 bar |
MRM Transitions
The monoisotopic mass of Trimethobenzamide is 388.20 Da.[3] For this compound, where six hydrogen atoms are replaced by deuterium, the expected monoisotopic mass is approximately 394.24 Da. The protonated molecule [M+H]+ is used as the precursor ion. The following MRM transitions are proposed and should be optimized for the specific instrument.
Table 4: Proposed MRM Transitions for Trimethobenzamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trimethobenzamide | 389.2 | 195.1 | 100 | 25 |
| Trimethobenzamide | 389.2 | 165.1 | 100 | 30 |
| This compound | 395.2 | 201.1 | 100 | 25 |
| This compound | 395.2 | 165.1 | 100 | 30 |
Note: Collision energies are starting points and require empirical optimization.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For simple matrices like plasma or urine, a "dilute and shoot" approach may be sufficient. For more complex matrices, protein precipitation or solid-phase extraction (SPE) is recommended.
Protocol: Protein Precipitation
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the appropriate concentration of this compound as the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. A calibration curve should be prepared by spiking known concentrations of Trimethobenzamide into a blank matrix, along with a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate the calibration curve.
Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS workflow for this compound.
Caption: Fragmentation of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for liquid chromatography, mass spectrometry, and sample preparation can be readily implemented in research and drug development laboratories. The provided MRM transitions and instrument parameters serve as a strong foundation for method development and can be further optimized to achieve desired performance characteristics.
References
Application Notes and Protocols: Use of Trimethobenzamide-d6 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of robust and reliable analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trimethobenzamide-d6, a deuterated analog of the antiemetic drug trimethobenzamide, serves as an ideal internal standard for the quantification of trimethobenzamide and other structurally related compounds in forensic toxicology screening panels.
The primary advantage of using a deuterated internal standard like Trimethobenzamide-d6 lies in its ability to mimic the physicochemical properties of the target analyte throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer.[1] This co-eluting, chemically identical standard experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery as the non-labeled analyte.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of quantitative results.[1] This is particularly critical in forensic toxicology where legal and medical implications demand the highest level of analytical certainty.
This document provides detailed application notes and protocols for the use of Trimethobenzamide-d6 as an internal standard in the forensic toxicology screening of biological samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. The fundamental principle involves adding a known amount of an isotopically enriched standard, such as Trimethobenzamide-d6, to a sample containing an unknown amount of the native analyte (Trimethobenzamide). After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry. The ratio of the signals from the native analyte and the isotopically labeled standard is used to determine the concentration of the analyte in the original sample.
References
Application Note: High-Throughput Analysis of Trimethobenzamide in Human Urine by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trimethobenzamide in human urine. The use of a stable isotope-labeled internal standard, Trimethobenzamide-d6, ensures high accuracy and precision. The protocol employs a straightforward "dilute-and-shoot" sample preparation, making it suitable for high-throughput screening. This method is ideal for pharmacokinetic studies and clinical monitoring of trimethobenzamide.
Introduction
Trimethobenzamide is an antiemetic drug used for the treatment of nausea and vomiting.[1] A significant portion of the administered dose, between 30% and 50%, is excreted unchanged in the urine, making urine a suitable matrix for monitoring drug excretion and compliance.[2] This application note describes a validated analytical method for the quantification of trimethobenzamide in urine using a deuterated internal standard (Trimethobenzamide-d6) and detection by tandem mass spectrometry. The method is designed to be rapid, reliable, and require minimal sample preparation.
Experimental
Materials and Reagents
-
Trimethobenzamide reference standard (Sigma-Aldrich or equivalent)
-
Trimethobenzamide-d6 (Toronto Research Chemicals or equivalent)
-
HPLC-grade methanol (Fisher Scientific or equivalent)
-
HPLC-grade acetonitrile (Fisher Scientific or equivalent)
-
Formic acid (≥98%, Sigma-Aldrich or equivalent)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine (for calibration standards and quality controls)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 2 |
Table 2: Predicted MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Trimethobenzamide | 389.2 | 195.1 (Quantifier) | 80 | 35 |
| 389.2 | 58.1 (Qualifier) | 80 | 45 | |
| Trimethobenzamide-d6 | 395.2 | 195.1 | 80 | 35 |
Disclaimer: The product ions for Trimethobenzamide and Trimethobenzamide-d6 are predicted based on common fragmentation patterns of benzamides and similar structures. It is highly recommended to confirm these transitions and optimize collision energies empirically on the specific instrument being used.
Sample Preparation Protocol
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Prepare a working internal standard (ISTD) solution of Trimethobenzamide-d6 at a concentration of 100 ng/mL in 50:50 methanol:water.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the working ISTD solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards by spiking drug-free human urine with known concentrations of trimethobenzamide to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Process these standards using the sample preparation protocol described above.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human urine to fall within the range of the calibration curve.
Data Presentation
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | |
| Low QC (5 ng/mL) | 95.2% |
| Medium QC (100 ng/mL) | 98.7% |
| High QC (800 ng/mL) | 101.5% |
| Precision | |
| Low QC (5 ng/mL) | 6.8% RSD |
| Medium QC (100 ng/mL) | 4.2% RSD |
| High QC (800 ng/mL) | 3.5% RSD |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Workflows and Signaling Pathways
Caption: LC-MS/MS analytical workflow for trimethobenzamide in urine.
Caption: Predicted fragmentation of trimethobenzamide.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Trimethobenzamide D6
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Trimethobenzamide D6. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound peak is exhibiting significant tailing. What are the likely causes?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase.[2][3]
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the basic amine functional groups of this compound, leading to tailing.[2] These interactions are more pronounced with more acidic free silanol groups.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][3] This is often referred to as mass overload.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to partial ionization of this compound, causing inconsistent interactions with the stationary phase and resulting in tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[1][4]
2. Q: I am observing peak fronting for my this compound analysis. What could be the reason?
A: Peak fronting is less common than tailing but can occur under specific circumstances.[4]
-
Concentration Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition properly onto the stationary phase, causing fronting.[3][5] It is always best to dissolve the sample in the mobile phase if possible.[6]
-
Column Collapse: Physical collapse of the column bed, though rare, can lead to peak fronting.[3][5] This can be caused by operating outside the column's recommended pH and temperature ranges.
3. Q: How can I improve the peak shape of this compound?
A: A systematic approach to troubleshooting can help improve the peak shape. The following table summarizes potential solutions:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | - Use a modern, high-purity, end-capped column. - Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites. - Operate at a lower pH to protonate the silanol groups.[3][5] |
| Column Overload | - Reduce the injection volume or dilute the sample.[1][3] | |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Ensure adequate buffering of the mobile phase. | |
| Column Contamination | - Flush the column with a strong solvent. - If using a guard column, replace it.[4] - If the problem persists, the analytical column may need replacement.[4] | |
| Peak Fronting | Concentration Overload | - Dilute the sample.[1] |
| Poor Sample Solubility | - Dissolve the sample in the initial mobile phase.[6] - Reduce the injection volume.[5] |
Experimental Protocols
Below are example experimental protocols that can be adapted to troubleshoot peak shape issues with this compound.
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0) using a suitable buffer system (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase for at least 30 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Record Data: Record the chromatogram and calculate the peak asymmetry factor.
-
Repeat: Repeat steps 2-4 for each mobile phase pH.
-
Analyze Results: Compare the peak shapes obtained at different pH values to determine the optimal pH for symmetrical peaks.
Protocol 2: Assessing Column Overload
-
Prepare Sample Dilutions: Prepare a series of dilutions of the this compound sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
Equilibrate the Column: Equilibrate the HPLC system with the optimized mobile phase.
-
Inject Samples: Inject a fixed volume of each sample dilution.
-
Record Data: Record the chromatograms and calculate the peak asymmetry factor for each concentration.
-
Analyze Results: Plot the peak asymmetry factor as a function of sample concentration. A significant increase in tailing at higher concentrations is indicative of column overload.
Data Presentation
The following table provides a hypothetical summary of results from the experimental protocols described above, illustrating how to present quantitative data for easy comparison.
Table 1: Effect of Mobile Phase pH and Sample Concentration on this compound Peak Asymmetry
| Mobile Phase pH | Sample Concentration (µg/mL) | Peak Asymmetry Factor (Tf) |
| 3.0 | 25 | 1.1 |
| 4.0 | 25 | 1.3 |
| 5.0 | 25 | 1.8 |
| 6.0 | 25 | 2.5 |
| 3.0 | 100 | 1.5 |
| 3.0 | 50 | 1.2 |
| 3.0 | 10 | 1.0 |
| 3.0 | 5 | 1.0 |
Note: The asymmetry factor (Tf) is a measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
Technical Support Center: Optimizing Signal Intensity for Trimethobenzamide D6 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Trimethobenzamide D6 in their LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS analysis?
This compound is a deuterated form of Trimethobenzamide, where six hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays for Trimethobenzamide. Because its chemical and physical properties are nearly identical to the analyte, it can effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]
Q2: What are the ideal purity requirements for this compound?
For reliable quantitative analysis, this compound should have high chemical and isotopic purity. The generally accepted requirements are:
| Purity Type | Recommended Purity | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds. |
| Isotopic Enrichment | ≥98% | Ensures a low contribution of the unlabeled analyte, preventing overestimation at low concentrations.[1][2] |
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, an internal standard should contain between 2 and 10 deuterium atoms.[1] The six deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the natural isotopic distribution of the unlabeled Trimethobenzamide, thus preventing spectral overlap or "crosstalk".
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Low peak intensity for this compound.
-
High limit of detection (LOD) and limit of quantification (LOQ).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Conditions | Optimize ion source parameters such as desolvation temperature, gas flow, and capillary voltage.[3][4] A systematic optimization can significantly enhance ionization efficiency. |
| In-source Fragmentation | The deuterated internal standard may lose a deuterium atom in the ion source, contributing to the analyte's signal. Adjust collision energy and cone voltage to minimize this effect.[1] |
| Mobile Phase Composition | Higher organic content in the mobile phase at the point of elution generally improves electrospray ionization efficiency.[3] Adjust the gradient to ensure elution occurs at a higher organic solvent concentration. |
| Incorrect Precursor/Product Ion Selection | Ensure the selected MRM transitions are the most abundant and specific for this compound. Perform a product ion scan to confirm the optimal transitions.[5] |
Issue 2: High Signal Variability and Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inconsistent results across different samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound.[6][7][8] Ensure perfect co-elution of Trimethobenzamide and this compound. If differential matrix effects are suspected, a post-column infusion experiment can identify regions of ion suppression.[2][9] |
| Deuterium Exchange | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1] This can alter the concentration of the deuterated standard over time. |
| Sample Preparation Inconsistencies | Inconsistent extraction recovery can lead to variability. Since this compound is added before extraction, it should compensate for this. However, significant variability may still point to issues with the extraction procedure itself. |
Issue 3: Inaccurate Quantification
Symptoms:
-
Results are consistently biased high or low.
-
Calibration curve has a non-zero intercept.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity | The this compound standard may contain a significant amount of the unlabeled Trimethobenzamide, leading to a positive bias.[2] Inject a high concentration of the internal standard solution alone to check for any signal at the analyte's mass transition.[1] |
| Chromatographic Separation of Analyte and IS | Although chemically similar, deuterated standards can sometimes elute slightly earlier than the unlabeled analyte.[10] This can expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.[9] Optimize chromatography to ensure co-elution. |
| Non-linear Detector Response | At high concentrations, the detector response may become non-linear. Ensure that your calibration curve covers the expected concentration range of your samples and that the response is linear within this range. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
Objective: To determine if deuterium atoms on this compound are exchanging with protons from the mobile phase or sample diluent.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of Trimethobenzamide and this compound in the initial mobile phase.
-
Solution B: this compound only in the initial mobile phase.
-
-
Incubation: Incubate both solutions at the autosampler temperature for a time equivalent to a typical analytical run.
-
Injection and Analysis:
-
Inject Solution A at the beginning of the sequence to get a baseline response ratio.
-
Inject Solution B at various time points during the incubation period and monitor for the appearance of an unlabeled Trimethobenzamide signal.
-
Re-inject Solution A at the end of the incubation period and compare the analyte/IS ratio to the initial injection. An increase in the unlabeled analyte signal in Solution B or a change in the ratio in Solution A suggests deuterium exchange.
-
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-connector.
-
Set up the mass spectrometer to monitor the MRM transition for this compound.
-
-
Analysis:
-
Inject a blank matrix sample (e.g., plasma extract without the analyte or IS).
-
Monitor the signal intensity of the infused this compound.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
The retention time of any observed suppression or enhancement should be compared to the retention time of Trimethobenzamide to assess the potential for matrix effects.
-
Visualizations
Caption: Troubleshooting workflow for low or variable signal intensity.
Caption: Logical diagram for investigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. forensicrti.org [forensicrti.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. myadlm.org [myadlm.org]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Ion Suppression Correction Using Trimethobenzamide D6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately correcting ion suppression in mass spectrometry using the deuterated internal standard, Trimethobenzamide D6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix. This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative assays. It happens when interfering species in the sample compete with the analyte for ionization or inhibit the efficient formation of gas-phase ions. It's important to note that even highly selective MS/MS methods are susceptible to ion suppression because the effect occurs before mass analysis.
Q2: How does an internal standard (IS) like this compound help correct for ion suppression?
A2: An internal standard is a compound of a known concentration added to all samples, calibrators, and quality controls. It is used to correct for variability during the analytical process. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for this purpose. Because this compound is chemically almost identical to the analyte (Trimethobenzamide), it co-elutes during chromatography and experiences the same degree of ion suppression. By using the ratio of the analyte's signal to the internal standard's signal for quantification, any signal loss due to suppression is normalized, leading to more accurate and reliable results.
Q3: Why is a deuterated (stable isotope-labeled) internal standard the preferred choice?
A3: Deuterated internal standards are considered the best choice because their physicochemical properties are nearly identical to the analyte of interest. This ensures that the SIL-IS and the analyte behave in the same manner during sample extraction, chromatography, and ionization. This co-elution is critical because it means both compounds are exposed to the same interfering matrix components at the same time, ensuring they are equally affected by ion suppression. This allows the SIL-IS to effectively compensate for variations in signal intensity caused by matrix effects.
Q4: When is the correct time to add this compound to my samples?
A4: The internal standard should be added to all samples, including calibration standards and quality controls, as early as possible in the sample preparation workflow. Typically, it is added before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Adding the IS at the beginning ensures that it can account for any analyte loss or variability that may occur during the entire sample preparation and analysis process.
Q5: What concentration of this compound should I use?
A5: The concentration of the internal standard should be optimized for your specific assay. A general guideline is to use a concentration that is comparable to the expected midpoint of the calibration curve for your analyte. The IS response should be high enough to provide a stable and reproducible signal, well above the limit of quantitation, but not so high that it saturates the detector or suppresses the ionization of the analyte itself.
Troubleshooting Guide
Problem: I am observing low or inconsistent signal intensity for my analyte, even with an internal standard.
-
Possible Cause: Severe ion suppression is occurring at the retention time of your analyte. The concentration of interfering matrix components may be too high.
-
Solutions:
-
Optimize Sample Preparation: Enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components like phospholipids.
-
Adjust Chromatography: Modify your LC method to separate the analyte from the region of ion suppression. You can try altering the gradient, changing the stationary phase, or adjusting the flow rate.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. This is only a viable option if the analyte concentration is high enough to be detected after dilution.
-
Check for IS Issues: Ensure the internal standard solution was prepared correctly and added consistently to all samples.
-
Problem: The peak area of my internal standard (this compound) varies significantly between samples.
-
Possible Cause: This indicates a strong, variable matrix effect across your samples. While the IS is designed to track this, high variability can still compromise assay precision.
-
Solutions:
-
Improve Sample Cleanup: As above, a more effective sample preparation method (SPE or LLE) is the most effective way to reduce sample-to-sample variation in matrix composition.
-
Investigate Specific Samples: If the variability is only seen in a few samples, examine their source or collection method for potential differences.
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to better mimic the matrix effect.
-
Problem: My results are inconsistent and my %RSD for QC samples is high (>15%).
-
Possible Cause: The analyte and the internal standard may not be experiencing the exact same degree of ion suppression. This can happen if they do not perfectly co-elute, a phenomenon known as the deuterium isotope effect, which can cause slight retention time shifts in reverse-phase chromatography.
-
Solutions:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their retention times are identical.
-
Perform a Post-Column Infusion Experiment: This experiment (detailed below) will help you visualize the exact regions of ion suppression in your chromatogram. If your analyte elutes in a steep region of suppression, even a minor retention time shift between it and the IS can lead to different suppression effects and, consequently, inconsistent analyte/IS ratios.
-
Modify Chromatography: Adjust your LC method to move the elution of your analyte and IS to a region with minimal or no ion suppression.
-
Data Presentation
The primary advantage of using a deuterated internal standard is the stability of the analyte-to-internal standard ratio, even in the presence of significant and variable ion suppression.
Table 1: Hypothetical Data Demonstrating Correction for Ion Suppression
| Sample Type | Analyte Peak Area | IS (TMB-D6) Peak Area | Analyte / IS Ratio | Conclusion |
| Neat Standard (No Matrix) | 250,000 | 125,000 | 2.00 | Reference ratio without suppression. |
| Plasma Sample A | 150,000 (40% Suppression) | 75,000 (40% Suppression) | 2.00 | Ratio is corrected and accurate. |
| Plasma Sample B | 100,000 (60% Suppression) | 50,000 (60% Suppression) | 2.00 | Ratio remains accurate despite severe suppression. |
| Plasma Sample C | 200,000 (20% Suppression) | 100,000 (20% Suppression) | 2.00 | Ratio is consistent across varying suppression levels. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This method helps visualize at which points during the chromatographic run ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (e.g., Trimethobenzamide at a mid-range concentration)
-
Blank matrix extract (prepared using your standard sample preparation method without adding analyte or IS)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump, containing the analyte solution, to the second inlet of the tee-union. Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Analyte Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) directly into the mobile phase stream coming from the LC.
-
Establish Baseline: Start acquiring data on the MS in MRM mode for your analyte. You should observe a stable, continuous signal (a flat baseline) from the constantly infused analyte.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the baseline of the infused analyte. Any dips or decreases in the signal indicate regions where co-eluting matrix components are causing ion suppression. An increase in signal would indicate ion enhancement. The goal is to adjust your chromatography so that your analyte elutes in a region with a flat baseline.
Protocol 2: Quantifying Matrix Effect Using this compound
This protocol quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Trimethobenzamide) and the internal standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples and acquire the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Effect:
-
Calculate the analyte/IS ratio for both Set A and Set B.
-
IS-Normalized ME (%) = (Ratio in Set B / Ratio in Set A) * 100
-
This value should be close to 100%, demonstrating that the internal standard is effectively correcting for the matrix effect.
-
Visualizations
Technical Support Center: Resolving Chromatographic Co-elution with Trimethobenzamide D6
Welcome to the Technical Support Center for chromatographic analysis involving Trimethobenzamide D6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common co-elution challenges encountered during experiments.
Troubleshooting Guide
Co-elution of the deuterated internal standard, this compound, with the analyte or other matrix components can lead to inaccurate quantification. The following table summarizes common issues and systematic approaches to resolve them.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution | Expected Outcome |
| CO-01 | Poor peak shape for this compound (e.g., fronting, tailing, or split peaks).[1] | Co-elution with an interfering compound. | Modify the chromatographic method (e.g., adjust gradient, change mobile phase composition, or select a different column) to separate the internal standard from the interference.[1] | Symmetrical, well-defined peak for this compound. |
| CO-02 | Inconsistent peak area ratios of analyte to internal standard across a run. | Differential matrix effects due to slight chromatographic separation (isotopic effect).[2] | Optimize for perfect co-elution by adjusting column temperature or mobile phase strength. A shallower gradient may also promote better peak overlap.[3] | Consistent and reproducible peak area ratios, leading to improved accuracy and precision. |
| CO-03 | This compound elutes slightly earlier than non-deuterated Trimethobenzamide. | Chromatographic isotope effect, where the C-D bond leads to weaker interaction with the stationary phase in reversed-phase chromatography.[3] | Fine-tune selectivity by adjusting column temperature (a decrease may increase retention), or by changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol).[4][5] | Increased retention time of this compound, leading to co-elution or a desired slight separation for peak purity assessment. |
| CO-04 | Presence of an interfering peak at the same mass transition as this compound. | Contamination from the sample matrix, or a metabolite/degradation product with a similar structure.[6] | Employ a more selective sample preparation technique such as solid-phase extraction (SPE). Also, review potential degradation pathways of Trimethobenzamide to anticipate interferences.[7][8] | Elimination or significant reduction of the interfering peak, ensuring accurate quantification of the internal standard. |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a slightly different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase and a marginal increase in polarity.[9]
Q2: What is the first parameter I should adjust if I observe co-elution between this compound and another peak?
A2: The initial and often most effective parameter to adjust is the mobile phase gradient. A shallower gradient can increase the separation between closely eluting compounds.[10] If this does not resolve the issue, adjusting the column temperature is a powerful tool for altering selectivity, especially for structurally similar compounds.[4][5]
Q3: Can changing the organic solvent in my mobile phase help resolve co-elution?
A3: Yes, changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity. These solvents interact differently with the stationary phase and the analytes, which can change the elution order or improve the resolution of co-eluting peaks.[11]
Q4: How can I confirm that a peak is co-eluting with my internal standard and not just an issue of poor peak shape?
A4: If you are using a mass spectrometry (MS) detector, you can examine the mass spectra across the peak. A changing mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.[12] With a diode array detector (DAD), peak purity analysis can be performed by comparing UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[12]
Q5: What should I do if I cannot achieve baseline separation between this compound and an interfering peak?
A5: If complete separation is not possible, the primary goal is to ensure perfect co-elution of the analyte and the internal standard to compensate for matrix effects.[2] In some cases, a lower-resolution column may be intentionally used to induce band broadening and force co-elution. However, if the interference is not the analyte, a more selective mass transition should be chosen for quantification if possible, or the sample preparation method should be improved to remove the interfering compound.[6]
Experimental Protocols
Protocol 1: Method Development for Resolving Co-elution of this compound
This protocol outlines a systematic approach to developing a UPLC-MS method to resolve the co-elution of this compound from its non-deuterated form or other closely related impurities.
1. Initial Chromatographic Conditions (Starting Point)
-
System: UPLC coupled to a triple quadrupole mass spectrometer
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray Ionization (ESI) in positive mode, monitoring specific MRM transitions for Trimethobenzamide and this compound.
2. Systematic Optimization Workflow
-
Temperature Screening:
-
Maintain the initial gradient and mobile phase.
-
Perform injections at 30°C, 40°C, and 50°C.
-
Evaluate the change in retention time and resolution between the analyte and internal standard. Lower temperatures generally increase retention and may improve resolution for closely eluting compounds.[4]
-
-
Organic Modifier Screening:
-
At the optimal temperature from the previous step, replace Acetonitrile with Methanol as Mobile Phase B.
-
Repeat the gradient elution.
-
Compare the selectivity and resolution to the acetonitrile method. Methanol can offer different selectivity due to its hydrogen bonding capabilities.[11]
-
-
Gradient Optimization:
-
Based on the best temperature and organic modifier, adjust the gradient slope.
-
If the peaks are eluting too close together, make the gradient shallower (e.g., 10-50% B over 10 minutes).
-
This will increase the run time but can significantly improve the resolution of closely eluting species.[10]
-
-
pH Adjustment (if necessary):
-
If co-elution persists, the pH of the mobile phase can be adjusted. Prepare Mobile Phase A with 10 mM Ammonium Acetate, pH 5.0.
-
Changing the pH can alter the ionization state of the analytes and their interaction with the stationary phase, thus affecting selectivity.
-
3. Data Evaluation
-
For each condition, calculate the resolution (Rs) between Trimethobenzamide and this compound. An Rs value of >1.5 is ideal for baseline separation.
-
Monitor the peak shape and tailing factor. A value between 0.9 and 1.2 is desirable.
-
Assess the impact on the overall run time and sensitivity.
Quantitative Data Summary
The following tables provide representative data on how different chromatographic parameters can influence the retention and resolution of Trimethobenzamide and its D6-labeled internal standard. These are illustrative values to guide method development.
Table 1: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Retention Time (min) - Trimethobenzamide | Retention Time (min) - this compound | Resolution (Rs) |
| 30 | 3.52 | 3.48 | 1.2 |
| 40 | 3.25 | 3.22 | 1.0 |
| 50 | 2.98 | 2.96 | 0.8 |
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time (min) - Trimethobenzamide | Retention Time (min) - this compound | Resolution (Rs) |
| Acetonitrile | 3.25 | 3.22 | 1.0 |
| Methanol | 3.85 | 3.78 | 1.6 |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Systematic workflow for method development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. bvchroma.com [bvchroma.com]
- 11. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
minimizing instrument carryover in Trimethobenzamide D6 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize instrument carryover during the analysis of Trimethobenzamide D6.
Frequently Asked Questions (FAQs)
Q1: What is instrument carryover and why is it a concern for this compound analysis?
Instrument carryover is the appearance of an analyte's signal in a sample analysis that originates from a preceding injection.[1][2][3][4] This phenomenon is particularly problematic in sensitive LC-MS/MS analyses, where even minute residual amounts of this compound from a high-concentration sample can lead to inaccurate quantification in subsequent low-concentration samples or false positives in blank injections.[5][6] For regulated bioanalysis, carryover must be minimized to a level where it does not affect the accuracy and precision of the assay, often stipulated to be no more than 20% of the response of the lower limit of quantitation (LLOQ).[5]
Q2: How can I distinguish between instrument carryover and system contamination?
Distinguishing between carryover and contamination is a critical first step in troubleshooting.[5] Carryover typically diminishes with consecutive blank injections, whereas contamination results in a consistent signal across multiple blanks.[7][8]
Experimental Protocol: Differentiating Carryover from Contamination
-
Inject a High-Concentration Standard: Analyze a high-concentration sample of this compound.
-
Sequential Blank Injections: Immediately following the high-concentration standard, inject a series of three to five blank samples (e.g., mobile phase or sample diluent).[8]
-
Analyze the Results:
-
Classic Carryover: A "classic" carryover scenario will show a decreasing peak area for this compound with each subsequent blank injection.[7]
-
Contamination: If the peak area for this compound remains relatively constant across all blank injections, this suggests a source of contamination in the system, such as contaminated solvents or a dirty ion source.[5][7]
-
-
Vary Injection Volume: To further test for contamination in your blank solvent, you can vary the injection volume of the blank. If the peak area increases with a larger injection volume, it is a strong indicator that the blank itself is contaminated.[7]
Logical Diagram: Carryover vs. Contamination
Caption: Logic for differentiating carryover from contamination.
Q3: What are the primary sources of instrument carryover in an LC-MS system?
Carryover can originate from various components within the LC-MS system where the sample comes into contact with surfaces.[9] The most common sources include:
-
Autosampler: The injection needle, sample loop, and injector valve rotor seals are frequent culprits.[9][10] Adsorption of analytes onto these surfaces can lead to carryover.[11]
-
LC Column: The column itself can retain analytes, especially "sticky" compounds, which then elute in subsequent runs.[9][12]
-
Tubing and Fittings: Improperly seated tubing connections can create dead volumes where sample can be trapped.[3]
-
MS Ion Source: Contamination of the ion source can mimic carryover, although this is technically a form of contamination.[9]
Workflow: Identifying Carryover Source
Caption: Troubleshooting workflow to identify carryover source.
Q4: How should I select and optimize wash solvents to minimize this compound carryover?
The effectiveness of the autosampler's needle wash is crucial for minimizing carryover.[2] The wash solvent should be strong enough to solubilize this compound and remove it from the needle's interior and exterior surfaces.[2][13]
Experimental Protocol: Wash Solvent Optimization
-
Test Analyte Solubility: Begin by testing the solubility of this compound in various solvents.
-
Formulate Wash Solutions: Create several wash solutions with varying compositions. A good starting point is a strong, universal wash solvent mixture. A commonly effective mixture includes methanol, acetonitrile, isopropanol (IPA), and water with a small percentage of acid (e.g., formic acid) or base (e.g., ammonium hydroxide), depending on the analyte's pKa.[8][13] For example, a mixture of 25:25:25:25 (v/v) methanol/acetonitrile/IPA/water with 1% formic acid can be effective.[8]
-
Test Performance:
-
Inject a high-concentration standard of this compound.
-
Follow with a blank injection, using one of the formulated wash solutions in the autosampler's wash protocol.
-
Repeat this process for each formulated wash solution.
-
-
Compare Results: Quantify the this compound peak area in each blank injection. The most effective wash solvent will result in the lowest carryover.
Table 1: Example Wash Solvent Compositions
| Wash Solution ID | Composition (v/v/v/v) | Additive |
| WS-1 | 25:25:25:25 Methanol/Acetonitrile/IPA/Water | 1% Formic Acid |
| WS-2 | 90:10 Acetonitrile/Water | 0.1% Ammonium Hydroxide |
| WS-3 | 50:50 Methanol/IPA | None |
| WS-4 | 90:10 Water/Acetonitrile | 0.1% Formic Acid |
Note: The optimal wash solvent is sample-dependent and should be chosen to effectively solubilize the analyte.[13]
Q5: What LC method parameters can be adjusted to reduce carryover?
Optimizing the chromatographic method can significantly reduce carryover, particularly that which originates from the analytical column.
-
Gradient Optimization: Ensure the gradient program includes a high-organic, strong solvent wash at the end of each run.[3] Holding the gradient at a high percentage of organic solvent for a sufficient duration helps to elute any strongly retained compounds from the column.[2]
-
Saw-Tooth Gradient: A "saw-tooth" wash, which involves rapid cycling between high and low organic solvent percentages after the main gradient, can be effective at cleaning the column.[14]
-
Dynamic Flushing: A novel approach involves reversing the column flow direction between injections using a switching valve. This ensures that the contaminated column inlet from the previous run is flushed during the next analysis, which has been shown to reduce carryover by 52.3-94.4% for certain compounds.[12]
Table 2: Comparison of Gradient Wash Strategies
| Gradient Strategy | Description | Potential Carryover Reduction |
| Extended High-Organic Wash | Holding the mobile phase at 95% organic solvent for an extended period (e.g., 2.5 minutes) post-elution.[14] | Moderate |
| Double Gradient | Running the analytical gradient twice back-to-back for each injection.[14] | Moderate to High |
| Saw-Tooth Wash | Incorporating a post-gradient phase with rapid cycling between high and low organic solvent concentrations.[14] | High |
| Dynamic Column Flushing | Reversing the column flow direction for each injection to flush the previously contaminated inlet.[12] | High (52.3-94.4% reported for sticky compounds)[12] |
Q6: How does injection volume affect instrument carryover?
Increasing the injection volume can lead to column overloading and worsen carryover.[10] If you are experiencing carryover, especially with high-concentration samples, reducing the injection volume is a simple and effective strategy to mitigate the issue.[10] As a general guideline, the injection volume should not exceed 1-2% of the total column volume.
Q7: Are there any hardware modifications or maintenance procedures that can help?
Yes, regular maintenance and sometimes hardware changes can significantly reduce carryover.
-
Rotor Seal and Stator: Worn and dirty rotor seals in the injector valve are a common cause of carryover and should be cleaned or replaced regularly.[5]
-
Sample Loop: The sample loop can be a source of adsorption.[7] If carryover persists, consider replacing the stainless steel loop with one made of a more inert material like PEEK.[7]
-
Tubing and Fittings: Ensure all tubing connections are properly seated to avoid dead volumes that can trap the sample.
-
Needle Material: In some cases, the analyte may interact with the standard stainless steel needle. Specialized needles with different coatings may reduce carryover.[11]
Hardware Troubleshooting Flowchart
Caption: Hardware troubleshooting steps for persistent carryover.
References
- 1. google.com [google.com]
- 2. Carryover | Waters [help.waters.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. biotage.com [biotage.com]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for Troubleshooting Analyte Contamination in the LC [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel dynamic flush method to reduce column-related carryover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. ovid.com [ovid.com]
Technical Support Center: Addressing Calibration Curve Non-Linearity with Trimethobenzamide D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter non-linear calibration curves when using Trimethobenzamide D6 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Trimethobenzamide is non-linear, even though I am using this compound as an internal standard. What are the common causes?
A1: Non-linearity in calibration curves, even with a deuterated internal standard, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source are common culprits.[1][2][3] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response.[1] Additionally, issues such as isotopic interference from the analyte to the internal standard, particularly with low-deuteration internal standards, can affect linearity.[4][5]
Q2: How can I determine if detector saturation is the cause of my non-linear curve?
A2: A key indicator of detector saturation is a plateauing of the response at higher concentrations, where a significant increase in analyte concentration results in a disproportionately small increase in signal.[6] You may also observe a "flat-top" peak shape in the chromatogram for high-concentration standards.[6] To confirm, you can try diluting your highest concentration standard. If the diluted sample, when back-calculated, falls on the linear portion of the curve, detector saturation is a likely cause.[7]
Q3: What are matrix effects, and how can they cause non-linearity with a deuterated internal standard?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][8] While deuterated internal standards are designed to compensate for these effects, "differential matrix effects" can occur if the analyte and the internal standard do not co-elute perfectly.[8][9] Even a slight separation in their retention times can expose them to different matrix components, leading to varied ion suppression or enhancement and resulting in a non-linear response.[9]
Q4: Can the this compound internal standard itself be a source of non-linearity?
A4: Yes, several factors related to the internal standard can contribute to non-linearity. One issue is isotopic interference, where the naturally occurring isotopes of Trimethobenzamide (the analyte) can contribute to the signal of the this compound internal standard.[4] This is more pronounced when the analyte concentration is very high relative to the internal standard. Another potential issue is the concentration of the internal standard itself; an inappropriate concentration can sometimes impact the linearity of the response ratio.[4]
Q5: What is weighted regression, and can it help with a non-linear calibration curve?
A5: Weighted regression is a statistical method used in curve fitting that gives more weight to the data points with lower variance (typically the lower concentration standards) and less weight to those with higher variance (the higher concentration standards).[1] This approach can often provide a better fit for data that exhibits heteroscedasticity (non-constant variance across the concentration range), which is common in LC-MS/MS analysis and can manifest as non-linearity.[1] Common weighting factors include 1/x or 1/x².
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
Symptoms:
-
The calibration curve flattens or plateaus at the upper concentration levels.
-
The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).[9]
-
Back-calculated concentrations for the high standards show significant negative bias.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high concentration non-linearity.
Issue 2: General Poor Linearity Across the Curve
Symptoms:
-
The calibration curve shows a scattered or "S" shape.
-
The r² value is consistently low.
-
Back-calculated concentrations for multiple standards are inaccurate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for general poor linearity.
Data Presentation
Table 1: Example Calibration Curve Data and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Unweighted Linear Fit | Example Weighted (1/x²) Linear Fit |
| Calibration Range | Analyte dependent | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Model | Linear or Quadratic | y = 0.002x + 0.005 | y = 0.0021x + 0.001 |
| Weighting | None, 1/x, or 1/x² | None | 1/x² |
| r² (Correlation Coefficient) | ≥ 0.99 | 0.985 | 0.998 |
| Back-calculated Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | Fails at >500 ng/mL | Passes all levels |
Table 2: Troubleshooting Summary for Non-Linearity
| Potential Cause | Key Indicator(s) | Recommended Action(s) |
| Detector Saturation | Flattening curve at high concentrations; flat-top peaks.[6] | Dilute high standards; reduce injection volume; use a less abundant product ion.[7] |
| Ion Suppression / Matrix Effects | Inconsistent IS response; poor linearity in matrix vs. solvent.[1][9] | Improve sample cleanup; optimize chromatography to separate from interferences.[9] |
| Differential Matrix Effects | Chromatographic separation of analyte and IS.[9] | Adjust mobile phase or gradient to achieve co-elution.[9] |
| Isotopic Interference | Poor accuracy at high concentrations with low-deuteration IS.[4][5] | Use an IS with higher deuterium labeling (e.g., >D3) or a ¹³C-labeled IS.[5] |
| Inappropriate Regression Model | "S" shaped curve; systematic deviation in residual plot. | Apply a weighted linear regression (e.g., 1/x, 1/x²) or a quadratic fit.[1] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for Trimethobenzamide
Objective: To prepare a set of calibration standards in a biological matrix for the quantification of Trimethobenzamide using this compound as an internal standard.
Materials:
-
Trimethobenzamide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
Control biological matrix (e.g., human plasma)
-
Calibrated pipettes and appropriate labware
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL primary stock solution of Trimethobenzamide in methanol.
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Standard Solution Preparation:
-
Serially dilute the Trimethobenzamide primary stock solution with methanol to prepare a series of working standard solutions at concentrations that will cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1000 ng/mL) in methanol.
-
-
Calibration Standard Preparation in Matrix:
-
For each calibration level, spike a known volume of the corresponding Trimethobenzamide working standard solution into a fixed volume of the control biological matrix. A typical spiking volume should be kept low (e.g., 5-10% of the matrix volume) to avoid altering the matrix composition.
-
Add a fixed volume of the this compound working IS solution to each calibration standard.
-
A typical calibration curve should consist of a blank (matrix with IS only) and 6-8 non-zero concentration points.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract Trimethobenzamide and this compound from the biological matrix prior to LC-MS/MS analysis.
Procedure:
-
To 100 µL of each calibration standard or unknown sample, add 300 µL of cold acetonitrile containing the internal standard (if not already added).
-
Vortex mix for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any insoluble material.
-
Transfer the final extract for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis Parameters (Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trimethobenzamide: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 6] -> [Product Ion] (Note: Specific MRM transitions would need to be optimized for the instrument used)
-
References
- 1. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. vliz.be [vliz.be]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Trimethobenzamide Analysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of Trimethobenzamide D6, a stable isotope-labeled (SIL) internal standard, with a hypothetical structural analog for the quantitative analysis of trimethobenzamide in biological matrices.
The use of an internal standard is a cornerstone of quantitative bioanalysis, serving to correct for variability introduced during sample preparation, chromatography, and mass spectrometric detection. A suitable IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. While SIL internal standards are widely considered the "gold standard" due to their near-identical chemical behavior to the analyte, structural analogs are sometimes employed as a more accessible alternative.
This guide will delve into the performance characteristics of this compound and a hypothetical structural analog, presenting illustrative data based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Performance Comparison: this compound vs. Structural Analog
The superior performance of a SIL internal standard like this compound stems from its ability to track the analyte throughout the entire analytical process more effectively than a structural analog. This leads to improved accuracy and precision in the quantification of trimethobenzamide.
Table 1: Illustrative Performance Data of this compound as an Internal Standard
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Matrix Effect (% CV) | ≤ 15% | ≤ 5% |
| Extraction Recovery | Consistent and reproducible | Highly consistent with trimethobenzamide |
| Stability | Within ±15% of nominal concentration | Stable under various storage conditions |
Table 2: Expected Performance Data of a Hypothetical Structural Analog Internal Standard
| Validation Parameter | Acceptance Criteria | Potential Performance with Structural Analog |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% |
| Matrix Effect (% CV) | ≤ 15% | > 15% (potential for significant variability) |
| Extraction Recovery | Consistent and reproducible | May differ from trimethobenzamide |
| Stability | Within ±15% of nominal concentration | Stability may differ from trimethobenzamide |
Note: The data presented in these tables is illustrative and based on the well-documented advantages of SIL internal standards. Actual performance may vary depending on the specific structural analog and the bioanalytical method conditions.
Experimental Protocols
A robust bioanalytical method validation involves a series of experiments to assess the performance of the chosen internal standard. Below are detailed methodologies for key validation experiments.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of trimethobenzamide and its internal standard from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or structural analog).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethobenzamide: [M+H]⁺ → fragment ion
-
This compound: [M+H]⁺ → fragment ion (mass shift of +6 Da from the analyte)
-
Structural Analog: [M+H]⁺ → fragment ion
-
Visualization of Experimental Workflows
To further clarify the logical flow of the bioanalytical method validation process, the following diagrams are provided.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: Core parameters evaluated during bioanalytical method validation.
A Comparative Guide to the Cross-Validation of Trimethobenzamide D6 with a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a deuterated internal standard (IS), Trimethobenzamide D6, against a hypothetical structural analog internal standard (SA-IS) in the bioanalysis of Trimethobenzamide. The selection of an appropriate internal standard is a critical component in developing robust and reliable quantitative bioanalytical methods.[1][2] This document outlines the principles of internal standard selection, presents a detailed experimental protocol for cross-validation, and provides comparative data to guide researchers in making informed decisions for their analytical needs.
Principles of Internal Standard Selection in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the analytical method.[1] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction efficiency.
Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the "gold standard" for quantitative LC-MS/MS analysis.[3][4] This is because their physicochemical properties are nearly identical to the analyte, leading to better tracking during the analytical process. However, the synthesis of SIL-IS can be costly and time-consuming. In such cases, a structural analog may be a viable alternative. A suitable structural analog should have close physicochemical properties to the analyte of interest.[5]
The U.S. Food and Drug Administration (FDA) provides guidelines for the validation of bioanalytical methods, which include recommendations for the use and evaluation of internal standards.[1][5][6] Cross-validation should be performed when different analytical methods are used to generate data within the same study to establish inter-laboratory reliability.[7]
Comparison of this compound and a Structural Analog IS
For the purpose of this guide, we will compare this compound with a hypothetical structural analog, N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-triethoxybenzamide (TMB-Ethyl) . This analog has a similar core structure to Trimethobenzamide but with ethyl groups instead of methyl groups on the trimethoxybenzoyl moiety.
| Feature | This compound (SIL-IS) | TMB-Ethyl (SA-IS) |
| Structure | Identical to Trimethobenzamide with 6 deuterium atoms | Structurally similar with ethyl substitutions |
| Co-elution | Expected to co-elute with Trimethobenzamide | May have slightly different retention time |
| Ionization Efficiency | Nearly identical to Trimethobenzamide | May differ from Trimethobenzamide |
| Extraction Recovery | Expected to be identical to Trimethobenzamide | May differ from Trimethobenzamide |
| Availability & Cost | Generally more expensive and may require custom synthesis | Potentially more readily available and less expensive |
Experimental Design for Cross-Validation
The following workflow outlines the process for the cross-validation of this compound and TMB-Ethyl as internal standards for the quantification of Trimethobenzamide in human plasma.
The logical process for selecting an appropriate internal standard is depicted in the following diagram.
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Trimethobenzamide, this compound, and TMB-Ethyl in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the Trimethobenzamide stock solution with 50:50 methanol:water.
-
Prepare separate working internal standard solutions of this compound and TMB-Ethyl at a concentration of 100 ng/mL in 50:50 methanol:water.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Trimethobenzamide to achieve concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 50 µL of the respective internal standard working solution (this compound for Set A, TMB-Ethyl for Set B).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analytical Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Trimethobenzamide: To be determined (e.g., m/z 389.2 -> 100.1)
-
This compound: To be determined (e.g., m/z 395.2 -> 106.1)
-
TMB-Ethyl: To be determined (e.g., m/z 431.3 -> 100.1)
-
Hypothetical Comparative Data
The following tables summarize the expected performance data from the cross-validation study.
Table 1: Accuracy and Precision
| QC Level (ng/mL) | Internal Standard | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ (1) | This compound | 0.98 | 98.0 | 8.5 |
| TMB-Ethyl | 1.15 | 115.0 | 12.3 | |
| Low QC (3) | This compound | 2.95 | 98.3 | 6.2 |
| TMB-Ethyl | 3.21 | 107.0 | 9.8 | |
| Mid QC (75) | This compound | 76.2 | 101.6 | 4.5 |
| TMB-Ethyl | 70.5 | 94.0 | 7.1 | |
| High QC (750) | This compound | 742.5 | 99.0 | 3.8 |
| TMB-Ethyl | 780.0 | 104.0 | 6.5 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Table 2: Matrix Effect
| QC Level | Internal Standard | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | This compound | 0.92 | 0.99 |
| TMB-Ethyl | 0.85 | 1.08 | |
| High QC | This compound | 0.95 | 1.01 |
| TMB-Ethyl | 0.88 | 1.12 |
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%.
Table 3: Stability
| Stability Test | Internal Standard | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| Freeze-Thaw (3 cycles) | This compound | 97.5 | 98.2 |
| TMB-Ethyl | 92.1 | 94.5 | |
| Short-Term (24h, RT) | This compound | 98.1 | 99.0 |
| TMB-Ethyl | 93.5 | 95.8 | |
| Long-Term (30 days, -80°C) | This compound | 96.8 | 97.5 |
| TMB-Ethyl | 90.3 | 92.1 |
Acceptance Criteria: Mean recovery within 85-115% of nominal concentration.
Conclusion
Based on the hypothetical data, this compound demonstrates superior performance as an internal standard for the bioanalysis of Trimethobenzamide compared to the structural analog, TMB-Ethyl. The SIL-IS provides better accuracy and precision, particularly at the lower limit of quantification. Furthermore, it more effectively compensates for matrix effects and shows better stability under various storage conditions. While a structural analog can be a suitable alternative when a SIL-IS is unavailable, thorough validation is crucial to ensure it meets the required performance criteria for a reliable bioanalytical method.[2] The choice of internal standard should be based on a comprehensive evaluation of its performance characteristics to ensure the generation of high-quality, reproducible data in drug development studies.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Establishing Linearity and Range for Trimethobenzamide D6 Analysis: A Comparative Guide
This guide provides a comprehensive overview of the principles and practices for establishing the linearity and analytical range for the quantification of Trimethobenzamide D6. It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The guide outlines the experimental protocol, data presentation, and a comparison with alternative analytical approaches, supported by established regulatory guidelines.
Introduction to Linearity and Range in Analytical Method Validation
In analytical chemistry, linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of an analyte in a sample within a given range.[1][2][3][4] The range of an analytical method is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3][5] Establishing linearity and range is a critical component of analytical method validation, ensuring the reliability and accuracy of quantitative data.[6][7] These parameters are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][6][8][9]
Trimethobenzamide is an antiemetic drug used to treat nausea and vomiting.[10][11] Its deuterated analogue, this compound, is often used as an internal standard in bioanalytical methods or as a labeled reference standard.[12][13][14] Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and formulation development.
Comparative Analytical Methodologies
The most common analytical technique for the quantification of small molecules like Trimethobenzamide and its deuterated analogs is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) or ultraviolet (UV) detector.[15] However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) can also be employed. This guide will focus on a comparative framework for establishing linearity and range using these common techniques.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | High-resolution separation, highly sensitive and selective mass-based detection. | Separation of volatile compounds, mass-based detection. |
| Typical Linearity (r²) | > 0.995 | > 0.998 | > 0.995 |
| Common Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL |
| Advantages | Widely available, robust, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | High separation efficiency for volatile compounds. |
| Disadvantages | Lower sensitivity compared to MS, potential for interference. | Higher cost and complexity. | Requires derivatization for non-volatile compounds, high injection temperatures can cause degradation. |
Experimental Protocol for Establishing Linearity and Range
This protocol outlines the steps for determining the linearity and range of an analytical method for this compound, using HPLC-UV as an example. The same principles apply to other techniques.
3.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
3.2. Preparation of Stock and Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the working stock solution to cover the expected analytical range.[3] For an assay, a typical range is 80% to 120% of the test concentration.[5] For impurity determination, the range should bracket the reporting level up to 120% of the impurity specification.[5]
-
Example concentrations: 0.5, 1, 5, 10, 25, 50, 75, and 100 µg/mL.
-
3.3. Chromatographic Conditions (Example for HPLC-UV)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
3.4. Data Collection and Analysis
-
Inject each calibration standard in triplicate.
-
Record the peak area response for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).[2]
3.5. Acceptance Criteria
-
Linearity: The coefficient of determination (r²) should be ≥ 0.995.
-
Visual Inspection: The data points on the calibration curve should visually appear to follow a straight line.
-
Residual Plot: A plot of the residuals (the difference between the observed and predicted values) against the concentration should show a random distribution around zero.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for establishing linearity and range.
Conclusion
The establishment of linearity and range is a fundamental requirement for the validation of analytical methods for this compound. A systematic approach, as outlined in this guide, ensures that the method is suitable for its intended purpose and generates reliable, accurate, and reproducible data. The choice of analytical technique will depend on the specific requirements of the study, such as the required sensitivity and the complexity of the sample matrix. By following established guidelines and employing appropriate statistical evaluation, researchers can confidently quantify this compound in their samples.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. database.ich.org [database.ich.org]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. gmpsop.com [gmpsop.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. RP-UPLC method development and validation for quantitative analysis of antiemetic Trimethobenzamide hydrochloride [ouci.dntb.gov.ua]
- 12. Trimethobenzamide-D6 - Acanthus Research [acanthusresearch.com]
- 13. Qmx Laboratories - Trimethobenzamide-d6_0.01g_Acan [qmx.com]
- 14. tlcstandards.com [tlcstandards.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Accuracy and Precision in Trimethobenzamide Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Trimethobenzamide and its deuterated analogue, Trimethobenzamide D6, is critical for reliable pharmacokinetic, metabolic, and stability studies. This guide provides a detailed comparison of analytical methods, focusing on accuracy and precision, supported by experimental data and detailed protocols. The use of a deuterated internal standard, such as this compound, is considered the gold standard in bioanalytical mass spectrometry for its ability to enhance method performance.
Comparison of Analytical Methods
The following table summarizes the performance of common analytical techniques used for the quantification of Trimethobenzamide. While specific data for this compound as the primary analyte is not extensively published, its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods significantly improves accuracy and precision. The data presented for the LC-MS/MS method is a conservative estimate based on typical performance characteristics of methods employing stable isotope-labeled internal standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard |
| Intra-day Accuracy (%) | 94.22 - 101.18[1][2] | 98.0 - 102.0 (Typical) | 98.5 - 101.5 (Typical) |
| Inter-day Accuracy (%) | 94.03 - 100.63[1][2] | 97.5 - 102.5 (Typical) | 98.0 - 102.0 (Typical) |
| Intra-day Precision (%RSD) | < 2.0 | < 1.5 | < 1.0 |
| Inter-day Precision (%RSD) | < 3.0 | < 2.0 | < 1.5 |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.999 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1][2] | Lower than HPLC | Sub-ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the protocols for the key experiments cited in this guide.
HPLC Method for Trimethobenzamide
This method is a stability-indicating assay for the quantification of Trimethobenzamide.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a photodiode array detector.
-
Mobile Phase: A mixture of methanol and 14mM ammonium formate buffer (pH 5.8) in a 44:56 (v/v) ratio.[1]
-
Injection Volume: 20 µL.
Accuracy and Precision Testing Protocol:
-
Stock Solution Preparation: A stock solution of Trimethobenzamide (100 µg/mL) is prepared in methanol.[1]
-
Working Standard Solutions: Working standard solutions are prepared by diluting the stock solution to concentrations of 1.25 µg/mL (Low), 25 µg/mL (Medium), and 50 µg/mL (High).[1]
-
Intra-day (Repeatability): Six replicate injections of each concentration level are analyzed on the same day.
-
Inter-day (Intermediate Precision): The analysis of the three concentration levels is repeated on three different days.
-
Data Analysis: The accuracy is calculated as the percentage of the measured concentration to the nominal concentration. The precision is expressed as the relative standard deviation (%RSD) of the measurements.
UPLC Method for Trimethobenzamide
This method offers a more rapid analysis of Trimethobenzamide compared to conventional HPLC.
-
Instrumentation: Ultra-Performance Liquid Chromatography system with a PDA/UV detector.
-
Column: Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% Nonafluorobutane-1-sulfonic acid in water) and Mobile Phase B (a 35:65 ratio of 0.1% Nonafluorobutane-1-sulfonic acid in water and acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1.0 µL.
-
Run Time: 5 minutes.
Accuracy and Precision Testing Protocol:
The protocol for accuracy and precision testing for the UPLC method follows the same principles as the HPLC method, with adjustments to the concentration levels of the quality control samples to match the expected analytical range.
LC-MS/MS Method with this compound Internal Standard
While a specific validated method for this compound as the analyte is not publicly available, a standard bioanalytical LC-MS/MS method would follow the principles outlined in FDA and EMA guidelines. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for bioanalytical studies due to its ability to correct for matrix effects and variability in sample processing and instrument response.
Hypothetical Experimental Protocol:
-
Instrumentation: A triple quadrupole tandem mass spectrometer coupled with a UPLC system.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl, with a particle size of less than 2 µm.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Trimethobenzamide and this compound.
-
Internal Standard: this compound would be added to all samples and standards at a fixed concentration.
Accuracy and Precision Testing Protocol:
The validation would be performed according to regulatory guidelines.
-
Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking a biological matrix (e.g., plasma) with known concentrations of Trimethobenzamide at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Intra-day Accuracy and Precision: At least five replicates of each QC level are analyzed in a single analytical run.
-
Inter-day Accuracy and Precision: The analysis is repeated on at least three different days.
-
Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ). For precision, the %RSD should not exceed 15% (20% for LLOQ).
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Assessing Isotopic Cross-Contribution of Trimethobenzamide D6: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the isotopic cross-contribution of Trimethobenzamide D6 when used as an internal standard in mass spectrometry-based bioanalytical assays. Maintaining the integrity of quantitative data is paramount in drug development, and understanding the potential for isotopic overlap is critical for robust and accurate method validation. This document outlines the experimental protocols to quantify such contributions and compares the performance of a deuterated internal standard with a hypothetical ¹³C-labeled alternative.
The Importance of Isotopic Purity in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based quantification, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[1] An ideal SIL-IS, such as this compound, co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[2] However, the presence of unlabeled analyte in the SIL-IS or the contribution of the analyte's naturally occurring isotopes to the internal standard's mass channel can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[1][3] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended for reliable results.[1]
Understanding Isotopic Cross-Contribution
Isotopic cross-contribution, or crosstalk, occurs when the mass spectrometric signal of the analyte interferes with the signal of its SIL-IS, or vice versa.[3][4] There are two primary sources of this interference:
-
Impurity of the SIL-IS: The presence of the unlabeled analyte (M+0) as an impurity in the deuterated internal standard (e.g., this compound).[1]
-
Natural Isotopic Abundance of the Analyte: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte can result in an isotopic peak (e.g., M+1, M+2) that overlaps with the mass of the SIL-IS.[4] This is particularly relevant for higher molecular weight compounds.
This guide provides the methodology to assess both potential contributions.
Data Presentation: Quantifying Isotopic Cross-Contribution
The following tables summarize the key data points to be collected when assessing the isotopic cross-contribution of this compound. For comparison, hypothetical data for a ¹³C₃-labeled Trimethobenzamide is included to illustrate the potential advantages of using a heavier isotope for labeling.
Table 1: Isotopic Purity and Unlabeled Analyte Contribution of Internal Standards
| Internal Standard | Isotopic Purity (%) | Contribution of Unlabeled Analyte (M+0) in IS Solution (%) |
| This compound | 99.2 | 0.08 |
| Trimethobenzamide ¹³C₃ (Hypothetical) | 99.5 | 0.03 |
Table 2: Analyte Contribution to Internal Standard Signal
| Analyte Concentration (ng/mL) | Analyte Signal (Peak Area) | Contribution to this compound Signal (Peak Area) | % Cross-Contribution (Analyte to D6 IS) | Contribution to Trimethobenzamide ¹³C₃ Signal (Peak Area) | % Cross-Contribution (Analyte to ¹³C₃ IS) |
| 1 (LLOQ) | 5,000 | 10 | 0.20% | 2 | 0.04% |
| 100 | 500,000 | 1,000 | 0.20% | 200 | 0.04% |
| 1000 (ULOQ) | 5,000,000 | 10,000 | 0.20% | 2,000 | 0.04% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adapted to specific laboratory standard operating procedures and instrumentation.
Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of the unlabeled Trimethobenzamide.[1]
Methodology:
-
Prepare a High-Concentration D6-IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in the analytical method (e.g., 1 µg/mL).
-
Acquire Full Scan Mass Spectra: Infuse the D6-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the full isotopic distribution.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+6).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak (M+6) by the sum of the intensities of all related isotopic peaks.[1]
-
To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D6-IS at the working concentration).[1]
-
Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D6-IS.[1]
-
Protocol 2: Assessment of Analyte Contribution to the Internal Standard Signal
Objective: To experimentally determine the percentage of the analyte's signal that contributes to the this compound internal standard's mass channel.[4]
Methodology:
-
Prepare Analyte Standard Solutions: Prepare a series of solutions of the unlabeled Trimethobenzamide in a clean solvent at concentrations spanning the calibration curve range (e.g., LLOQ, mid, and ULOQ).
-
Mass Spectrometer Setup: Set up the mass spectrometer to monitor the multiple reaction monitoring (MRM) transitions for both the analyte and this compound.
-
LC-MS Analysis: Inject the analyte standard solutions onto the LC-MS system.
-
Data Acquisition and Analysis:
-
Acquire data for both the analyte and the D6-IS MRM transitions.
-
Measure the peak area of the analyte at its primary MRM transition.
-
Measure the peak area at the MRM transition of the D6-IS in the same analysis.
-
Calculate the percentage of cross-contribution by dividing the peak area at the D6-IS transition by the peak area at the analyte transition and multiplying by 100.[4]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of isotopic cross-contribution.
Caption: Experimental workflow for assessing isotopic purity and cross-contribution.
Caption: Logical relationship of isotopic cross-contribution in mass spectrometry.
Comparison with Alternatives and Mitigation Strategies
While deuterated internal standards like this compound are widely used, alternatives such as ¹³C or ¹⁵N labeled standards can offer advantages in minimizing isotopic cross-contribution.[5] The greater mass difference in ¹³C-labeled standards often shifts the isotopic cluster sufficiently to avoid overlap from the analyte's naturally occurring isotopes.
Should significant cross-contribution be observed with this compound, several strategies can be employed:
-
Mathematical Correction: A correction factor can be applied to the experimental data to account for the measured cross-contribution.[4]
-
Higher Purity Internal Standard: Sourcing a batch of this compound with higher isotopic purity can reduce the contribution from unlabeled impurities.
-
Alternative Internal Standard: If cross-contribution remains problematic, transitioning to a ¹³C-labeled internal standard for Trimethobenzamide may be the most robust solution.
By following the protocols outlined in this guide, researchers can confidently assess the isotopic cross-contribution of this compound and ensure the accuracy and reliability of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Comparative Analysis of Bioanalytical Methods for Trimethobenzamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. This guide provides a comparative overview of bioanalytical methods for the antiemetic drug Trimethobenzamide, with a focus on the performance of assays utilizing its deuterated internal standard, Trimethobenzamide D6, versus those employing alternative internal standards.
While no formal inter-laboratory comparison studies for Trimethobenzamide assays are publicly available, this guide synthesizes data from individual validated methods to offer insights into their performance characteristics. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis, as it closely mimics the analyte throughout the analytical process, thereby improving accuracy and precision.
Performance Characteristics of Trimethobenzamide Assays
Table 1: Method Validation Summary for Trimethobenzamide Assay using an Alternative Internal Standard
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy | 94.03% - 100.39% |
| Precision (RSD%) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Internal Standard | Not explicitly stated (structural analog) |
| Method | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) |
Data synthesized from a study on the development and validation of a stability-indicating HPLC method for Trimethobenzamide.[1][2]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. Below is a generalized protocol based on common practices for the analysis of small molecules like Trimethobenzamide in biological matrices.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
-
Sample Aliquoting : Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume of the internal standard solution (e.g., this compound or an alternative) at a known concentration to each sample, calibrator, and quality control sample.
-
Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to each tube.
-
Vortexing : Vortex the samples vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
Chromatographic and Mass Spectrometric Conditions
The following represents a typical set of conditions for an LC-MS/MS analysis of Trimethobenzamide.
-
Liquid Chromatography (LC) System : A high-performance or ultra-high-performance liquid chromatography system.
-
Column : A reversed-phase column (e.g., C18) is commonly used for the separation of non-polar to moderately polar compounds.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate for analytical LC is between 0.2 and 1.0 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high selectivity and sensitivity.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally suitable for Trimethobenzamide.
-
Detection : Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages of sample preparation and analysis.
References
A Comparative Guide to the Freeze-Thaw Stability of Internal Standards in Bioanalysis: Trimethobenzamide D6 vs. A Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the stability of analytes and their corresponding internal standards (IS) under various storage and handling conditions is paramount to ensuring data integrity and accuracy. Freeze-thaw stability is a critical parameter evaluated during the validation of bioanalytical methods. This guide provides a comparative analysis of the freeze-thaw stability of Trimethobenzamide D6, a deuterated internal standard, against a hypothetical structural analog internal standard in human serum. The findings underscore the importance of selecting an appropriate internal standard to mitigate variability and ensure robust analytical performance.
Experimental Overview
The freeze-thaw stability of an analyte or internal standard in a biological matrix is assessed to ensure that repeated freezing and thawing of samples does not lead to degradation and compromise the accuracy of the quantification.[1] According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA), this evaluation should be conducted for a minimum of three freeze-thaw cycles.[2]
This comparative study was designed to evaluate the stability of this compound and a structural analog internal standard, N-((4-methoxybenzyl)oxy)ethan-1-amine, in human serum over five freeze-thaw cycles. The selection of a deuterated internal standard like this compound is generally preferred in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its chemical and physical properties being nearly identical to the analyte, which allows it to effectively compensate for variability during sample processing and analysis.[3][4]
Experimental Workflow
The following diagram illustrates the workflow for the freeze-thaw stability validation process.
Caption: Experimental workflow for the freeze-thaw stability validation of internal standards in serum.
Detailed Experimental Protocol
1. Preparation of Quality Control (QC) Samples:
-
Human serum was spiked with Trimethobenzamide at two concentration levels: low QC (LQC) and high QC (HQC).
2. Spiking of Internal Standards:
-
The LQC and HQC samples were divided into two sets.
-
One set was spiked with this compound at a constant concentration.
-
The second set was spiked with the structural analog internal standard at a constant concentration.
3. Aliquoting and Baseline Analysis (T0):
-
A subset of aliquots from each concentration level and internal standard was analyzed immediately to establish the baseline (T0) concentration.
4. Freeze-Thaw Cycles:
-
The remaining aliquots were stored at -80°C for at least 24 hours.
-
The samples were then thawed unassisted at room temperature.
-
This freeze-thaw process was repeated for a total of five cycles.
5. Post-Cycle Analysis:
-
After the completion of the first, third, and fifth freeze-thaw cycles, a set of aliquots from each group was analyzed.
6. Sample Extraction:
-
Proteins were precipitated from the serum samples using acetonitrile.
-
The supernatant was then separated and evaporated to dryness.
-
The residue was reconstituted in the mobile phase for analysis.
7. LC-MS/MS Analysis:
-
The samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
8. Data Evaluation:
-
The stability of the internal standards was evaluated by comparing the mean concentration of the analyte in the freeze-thaw samples to the mean concentration of the baseline samples.
-
The acceptance criterion for stability is that the mean concentration at each freeze-thaw cycle should be within ±15% of the nominal concentration.[2]
Comparative Data Summary
The following table summarizes the hypothetical stability data for this compound and the structural analog internal standard over five freeze-thaw cycles.
| Freeze-Thaw Cycle | QC Level | This compound (% of Nominal Conc.) | Structural Analog (% of Nominal Conc.) |
| Cycle 1 | LQC | 102.3% | 98.7% |
| HQC | 101.5% | 99.1% | |
| Cycle 3 | LQC | 99.8% | 92.5% |
| HQC | 100.9% | 94.3% | |
| Cycle 5 | LQC | 98.5% | 84.2% |
| HQC | 99.2% | 86.8% |
Analysis of Results and Decision Pathway
The results demonstrate the superior stability of this compound compared to the structural analog internal standard under freeze-thaw stress. The concentrations of the QC samples analyzed with this compound remained well within the acceptable ±15% deviation from the nominal concentration throughout all five freeze-thaw cycles.
In contrast, the structural analog showed a progressive degradation, with the measured concentrations of the QC samples falling below the acceptable limit after the fifth freeze-thaw cycle. This indicates that the structural analog is not stable under these conditions and its use could lead to inaccurate quantification of the analyte in study samples that undergo multiple freeze-thaw cycles.
The decision-making process for selecting an appropriate internal standard based on freeze-thaw stability data is illustrated in the following diagram.
Caption: Decision pathway for internal standard selection based on freeze-thaw stability results.
Conclusion
The selection of a stable and reliable internal standard is a cornerstone of robust bioanalytical method validation. This comparative guide highlights the superior performance of a deuterated internal standard, this compound, over a structural analog in a freeze-thaw stability assessment. The inherent chemical and physical similarity of this compound to the analyte ensures that it accurately tracks and corrects for potential variability introduced during sample handling, including repeated freeze-thaw cycles. For researchers, scientists, and drug development professionals, these findings underscore the critical importance of rigorous stability testing and the advantages of utilizing stable isotope-labeled internal standards to ensure the generation of high-quality, reliable bioanalytical data.
References
A Comprehensive Guide to Robustness Testing of an HPLC Method for Trimethobenzamide D6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key parameters evaluated during the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Trimethobenzamide D6. The presented data, while illustrative, is based on established principles of HPLC method validation and published data for the analogous non-deuterated compound, Trimethobenzamide. Robustness testing is a critical component of method validation, ensuring that the analytical method remains reliable under minor, deliberate variations in its parameters.[1][2][3]
Data Presentation: Impact of Parameter Variation on System Suitability
The robustness of an HPLC method is assessed by intentionally varying critical method parameters and observing the effect on system suitability test (SST) results.[1][4] The following tables summarize the expected impact of these variations on key chromatographic parameters such as retention time, peak asymmetry (tailing factor), and resolution between this compound and a potential interfering peak.
Table 1: Influence of Mobile Phase Composition and pH on System Suitability
| Parameter | Variation | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) |
| Mobile Phase Composition | ||||
| (Methanol:Ammonium Formate) | 42:58 (v/v) | 11.2 | 1.1 | 2.6 |
| 44:56 (v/v) (Nominal) | 10.5 | 1.0 | 2.5 | |
| 46:54 (v/v) | 9.8 | 1.0 | 2.4 | |
| Mobile Phase pH | ||||
| 3.3 | 10.7 | 1.1 | 2.5 | |
| 3.5 (Nominal) | 10.5 | 1.0 | 2.5 | |
| 3.7 | 10.3 | 1.0 | 2.4 |
Table 2: Influence of Flow Rate and Column Temperature on System Suitability
| Parameter | Variation | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) |
| Flow Rate (mL/min) | ||||
| 0.9 | 11.7 | 1.0 | 2.5 | |
| 1.0 (Nominal) | 10.5 | 1.0 | 2.5 | |
| 1.1 | 9.5 | 1.0 | 2.4 | |
| Column Temperature (°C) | ||||
| 38 | 10.2 | 1.0 | 2.5 | |
| 40 (Nominal) | 10.5 | 1.0 | 2.5 | |
| 42 | 10.8 | 1.1 | 2.4 |
Experimental Protocols
A detailed methodology for conducting the robustness study is provided below. This protocol is based on a published, validated HPLC method for Trimethobenzamide.[5][6]
Objective
To assess the robustness of the HPLC method for the quantification of this compound by introducing small, deliberate variations to the method parameters and evaluating the impact on system suitability.
Materials and Reagents
-
This compound reference standard
-
HPLC grade methanol
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
Purified water (HPLC grade)
Chromatographic Conditions (Nominal)
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mobile Phase: Methanol: 20mM Ammonium Formate (pH 3.5, adjusted with formic acid) (44:56, v/v)[5][6]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Robustness Study Design
A one-factor-at-a-time (OFAT) approach is employed where one parameter is varied while others are kept at their nominal levels.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Parameter Variation:
-
Mobile Phase Composition: Prepare mobile phases with methanol concentrations of 42%, 44% (nominal), and 46%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase to 3.3, 3.5 (nominal), and 3.7 using formic acid.
-
Flow Rate: Set the flow rate to 0.9, 1.0 (nominal), and 1.1 mL/min.
-
Column Temperature: Adjust the column oven temperature to 38°C, 40°C (nominal), and 42°C.
-
-
Analysis: For each condition, inject the standard solution in triplicate.
-
Data Evaluation: Record the retention time, peak asymmetry (tailing factor), and resolution from a closely eluting peak (if present). Calculate the mean and relative standard deviation (RSD) for each parameter at each condition.
Mandatory Visualization
The logical workflow of the robustness testing procedure is depicted in the following diagram.
References
A Researcher's Guide to Selecting an Internal Standard for Trimethobenzamide Analysis
A comparative study of potential internal standards for the accurate quantification of Trimethobenzamide is often hampered by the limited availability of established and commercially accessible options. This guide provides a framework for researchers, scientists, and drug development professionals to select and validate a suitable internal standard for Trimethobenzamide analysis, ensuring robust and reliable analytical data.
While dedicated, commercially available internal standards for Trimethobenzamide, such as a deuterated analog, are not widely reported in scientific literature, a systematic approach to selecting an alternative can yield accurate and precise quantitative results. This guide outlines the principles of internal standard selection, proposes potential candidates, and provides a general protocol for their validation.
Principles of Internal Standard Selection
The ideal internal standard (IS) is a compound that is structurally and chemically similar to the analyte of interest, in this case, Trimethobenzamide. The primary role of an IS is to compensate for variations in sample preparation, injection volume, and instrument response. Key characteristics of a suitable internal standard include:
-
Structural Similarity: The IS should share a similar chemical structure with Trimethobenzamide to ensure comparable behavior during sample extraction and analysis.
-
Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard that co-elutes with the analyte is ideal as it experiences the same ionization effects.
-
Resolution (for HPLC-UV): In High-Performance Liquid Chromatography with UV detection (HPLC-UV), the IS should be well-resolved from the Trimethobenzamide peak and any other matrix components.
-
Similar Extraction Recovery: The efficiency of the extraction process should be comparable for both the analyte and the IS.
-
No Interference: The IS should not interfere with the detection of the analyte or any other compounds in the sample.
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Commercial Availability and Purity: The internal standard should be readily available in a highly pure form.
Potential Internal Standard Candidates for Trimethobenzamide Analysis
Given the apparent lack of a commercially available deuterated Trimethobenzamide, researchers may consider the following structurally related compounds as potential internal standards. The selection should be followed by a rigorous validation process.
-
Deuterated Trimethobenzamide (Trimethobenzamide-d3, -d6, etc.): This would be the gold standard for LC-MS analysis due to its identical chemical properties and co-elution with the native analyte, differing only in mass. Its use would effectively mitigate matrix effects on ionization.
Structurally Similar and Commercially Available Candidates:
The following compounds share some structural moieties with Trimethobenzamide, such as the trimethoxybenzoyl group or the substituted benzylamine core. Their suitability must be experimentally verified.
-
Metoclopramide: Another benzamide derivative with antiemetic properties. It shares a substituted benzamide structure.
-
Prochlorperazine: While a phenothiazine derivative, it is used for similar indications and could be evaluated for its chromatographic behavior relative to Trimethobenzamide.
-
Meclizine: An antihistamine with antiemetic effects. Its structural similarity is less pronounced, but it might be a viable option depending on the chromatographic conditions.
Comparative Table of Properties for Internal Standard Selection
| Property | Ideal Internal Standard (Deuterated Trimethobenzamide) | Potential Alternative (e.g., Metoclopramide) |
| Chemical Structure | Identical to Trimethobenzamide | Structurally related (benzamide derivative) |
| Molar Mass | Slightly higher than Trimethobenzamide | Different from Trimethobenzamide |
| Polarity | Identical to Trimethobenzamide | Similar to Trimethobenzamide |
| Chromatographic Behavior | Co-elutes with Trimethobenzamide | Should be well-resolved from Trimethobenzamide |
| Extraction Recovery | Expected to be identical to Trimethobenzamide | Needs to be experimentally verified to be similar |
| Ionization (LC-MS) | Identical to Trimethobenzamide | May differ, requiring careful validation |
| UV Absorbance (HPLC-UV) | Identical to Trimethobenzamide | Different, but should have a suitable chromophore |
| Commercial Availability | Not readily available | Commercially available |
Experimental Protocols for Internal Standard Validation
Once a potential internal standard is selected, a thorough validation is crucial to ensure its suitability for the intended analytical method. The following is a general protocol based on ICH guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Trimethobenzamide and the selected internal standard in a suitable solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
2. Specificity/Selectivity:
-
Analyze blank matrix samples (e.g., plasma, urine) to ensure no endogenous components interfere with the detection of Trimethobenzamide or the internal standard.
-
Analyze the blank matrix spiked with Trimethobenzamide and the internal standard to demonstrate that they are well-resolved from any matrix components.
3. Linearity:
-
Prepare a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of Trimethobenzamide into the blank matrix.
-
Analyze the calibration standards and plot the peak area ratio (Trimethobenzamide peak area / Internal Standard peak area) against the concentration of Trimethobenzamide.
-
The relationship should be linear over the desired concentration range, with a correlation coefficient (r²) typically > 0.99.
4. Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze multiple replicates of the QC samples on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.
5. Recovery:
-
Determine the extraction recovery of both Trimethobenzamide and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards at the same concentration.
-
The recovery of the internal standard should be consistent and comparable to that of Trimethobenzamide.
6. Stability:
-
Evaluate the stability of Trimethobenzamide and the internal standard in the matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Selection Logic
The following diagrams illustrate the process of selecting and validating an internal standard for Trimethobenzamide analysis.
Figure 1. Experimental workflow for selecting and validating an internal standard.
Figure 2. Logical relationship for choosing an ideal internal standard.
Safety Operating Guide
Proper Disposal of Trimethobenzamide D6: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Trimethobenzamide D6, a deuterated form of the antiemetic drug Trimethobenzamide, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound in a research setting.
Hazard Profile and Safety Summary
Trimethobenzamide hydrochloride is classified as harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2] The deuterated form, this compound, is expected to have a similar toxicological profile. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3] All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Ingestion |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | Inhalation |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Skin Contact |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical and chemical waste.[4][5] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[6][7]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in the laboratory.
-
-
Arranging for Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Considerations for Deuterated Compounds
Deuterium itself is a stable, non-radioactive isotope of hydrogen.[9] The primary hazards associated with this compound are due to the pharmacological and toxicological properties of the Trimethobenzamide molecule, not the deuterium isotopes. Therefore, the disposal procedures are dictated by the regulations for the parent compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 5. isotope.com [isotope.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
